3-Chloro-4-fluorocinnamic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFKFZBXVYKVCD-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-Chloro-4-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 3-Chloro-4-fluorocinnamic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document details established synthetic methodologies, provides an exemplary experimental protocol, and presents relevant physicochemical data to support laboratory synthesis.
Overview of Synthetic Strategies
The synthesis of this compound, an α,β-unsaturated carboxylic acid, can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The primary routes involve the formation of the carbon-carbon double bond between the aromatic ring and the carboxylic acid moiety.
The most common and efficient methods for synthesizing cinnamic acid derivatives include:
-
Knoevenagel-Doebner Condensation: This is a highly effective method involving the condensation of an aromatic aldehyde (3-chloro-4-fluorobenzaldehyde) with malonic acid, typically in the presence of a basic catalyst like pyridine and piperidine.[1][2][3][4] The reaction proceeds via an intermediate that undergoes spontaneous decarboxylation to yield the cinnamic acid derivative.[4]
-
Perkin Reaction: A classic method that utilizes the condensation of an aromatic aldehyde with an aliphatic acid anhydride (such as acetic anhydride) in the presence of an alkali salt of the acid (like sodium acetate).[5][6][7]
-
Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., an iodinated or brominated 3-chloro-4-fluorobenzene derivative) and acrylic acid.[8][9] This method offers good control over the stereochemistry of the double bond.
-
Wittig Reaction: This reaction involves the olefination of an aldehyde using a phosphonium ylide (a Wittig reagent), such as (carbethoxymethylene)triphenylphosphorane, followed by hydrolysis of the resulting ester to the carboxylic acid.[1][10][11]
Among these, the Knoevenagel-Doebner condensation is often preferred for its straightforward procedure and high yields.[1]
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is essential for its use in subsequent synthetic steps.
| Property | Value |
| IUPAC Name | (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid |
| Synonyms | 3-(3-chloro-4-fluorophenyl)acrylic acid; (E)-3-(3-Chloro-4-fluoro-phenyl)-acrylic acid |
| CAS Number | 155814-22-5 |
| Molecular Formula | C₉H₆ClFO₂ |
| Molecular Weight | 200.59 g/mol |
| Appearance | Solid |
| Purity | Typically >95% |
| InChI Key | OYFKFZBXVYKVCD-DUXPYHPUSA-N |
| SMILES | C1=CC(=C(C=C1C=CC(=O)O)Cl)F |
Experimental Protocol: Knoevenagel-Doebner Condensation
This protocol describes the synthesis of this compound from 3-chloro-4-fluorobenzaldehyde and malonic acid. This method is adapted from established procedures for similar substituted cinnamic acids.[1][2][12]
Materials:
-
3-Chloro-4-fluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Toluene (or another suitable solvent)
-
Hydrochloric acid (concentrated or dilute)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.1-1.5 equivalents) in pyridine.[1][13] A minimal amount of piperidine (catalytic amount, e.g., a few drops) is then added to the mixture.[1]
-
Heating: The reaction mixture is heated to reflux (typically around 90-110 °C) with constant stirring.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This may take several hours.
-
Workup: After the reaction is complete, the mixture is allowed to cool to room temperature. The cooled reaction mixture is then slowly and carefully poured into a beaker containing a mixture of ice and concentrated hydrochloric acid.[13] This step neutralizes the basic pyridine and protonates the carboxylate to precipitate the crude product. The pH should be adjusted to be acidic (pH 1-2).
-
Isolation: The precipitated solid is collected by vacuum filtration using a Büchner funnel. The solid is washed with cold water to remove any remaining salts and impurities.
-
Purification: The crude this compound is then purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Expected Yield: Yields for Knoevenagel-Doebner condensations are typically high, often in the range of 75-90%, depending on the specific substrate and reaction conditions.
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of the Knoevenagel-Doebner synthesis.
Caption: Workflow for the synthesis of this compound via Knoevenagel-Doebner condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. bepls.com [bepls.com]
- 5. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Perkin reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. odinity.com [odinity.com]
- 9. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. sciepub.com [sciepub.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. prezi.com [prezi.com]
An In-Depth Technical Guide to 3-Chloro-4-fluorocinnamic Acid: Chemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-4-fluorocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid. This document details a standard laboratory-scale synthesis protocol, summarizes key quantitative data, and explores the potential biological significance of this compound in the context of related cinnamic acid derivatives, particularly concerning inflammatory and cell signaling pathways.
Core Chemical and Physical Properties
This compound is a solid at room temperature. Its chemical structure is characterized by a phenyl ring substituted with both a chlorine and a fluorine atom, attached to an acrylic acid moiety. The IUPAC name for this compound is (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid. The presence of halogen atoms is known to influence the electronic properties and biological activity of cinnamic acid derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClFO₂ | |
| Molecular Weight | 200.59 g/mol | |
| CAS Number | 155814-22-5 | |
| Physical Form | Solid | |
| Melting Point | 173-175 °C | |
| Boiling Point | 326.1 °C at 760 mmHg | |
| Density | 1.42 g/cm³ | |
| Purity | Typically ≥95% | |
| Solubility | Limited solubility in water; soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). | |
| pKa (Predicted) | ~3.99 (based on 4-fluorocinnamic acid) |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is commonly achieved via the Knoevenagel condensation reaction. This method involves the reaction of an active methylene compound, in this case, malonic acid, with an aldehyde, 3-chloro-4-fluorobenzaldehyde, in the presence of a basic catalyst.
Knoevenagel Condensation Protocol
Materials:
-
3-chloro-4-fluorobenzaldehyde
-
Malonic acid
-
Pyridine (as both solvent and catalyst)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.
-
Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any remaining impurities.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point should also be determined and compared to the literature value.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
While direct experimental data on the biological activity of this compound is limited, the broader class of cinnamic acid derivatives has been extensively studied, revealing a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. A significant body of research points to the modulation of key inflammatory signaling pathways as a primary mechanism of action for these compounds.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Many natural and synthetic compounds, including numerous cinnamic acid derivatives, have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α or bacterial lipopolysaccharides), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.
Based on the known activities of structurally similar compounds, it is hypothesized that this compound may inhibit one or more steps in this cascade, thereby downregulating the inflammatory response.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Conclusion
This compound represents a synthetically accessible derivative of cinnamic acid with potential for further investigation in drug discovery and development. Its physicochemical properties are influenced by the presence of halogen substituents on the phenyl ring. While direct biological data is currently sparse, the well-documented anti-inflammatory and anticancer activities of related cinnamic acid derivatives, often mediated through the inhibition of the NF-κB signaling pathway, provide a strong rationale for its evaluation in relevant biological assays. The experimental protocol provided herein offers a reliable method for the synthesis of this compound, enabling further research into its potential therapeutic applications.
An In-depth Technical Guide to 3-Chloro-4-fluorocinnamic Acid
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-fluorocinnamic acid (CAS Number: 155814-22-5), a halogenated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of both a chlorine and a fluorine atom on the phenyl ring modifies the electronic properties and metabolic stability of the cinnamic acid scaffold, making it an attractive precursor for the synthesis of novel therapeutic agents. This document details the physicochemical properties, provides representative experimental protocols for its synthesis and potential biological evaluation, and illustrates key processes through workflow diagrams.
Core Properties and Data
This compound is a solid, crystalline compound at room temperature.[1] Its core physicochemical data, essential for handling, storage, and reaction planning, are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 155814-22-5 | [2] |
| Molecular Formula | C₉H₆ClFO₂ | [2] |
| Molecular Weight | 200.59 g/mol | [1] |
| IUPAC Name | (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Boiling Point | 326.1°C at 760 mmHg (Predicted) | |
| InChI Key | OYFKFZBXVYKVCD-DUXPYHPUSA-N | [1][2] |
Synthesis and Experimental Protocols
The synthesis of cinnamic acids is a well-established field in organic chemistry. The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, is a classical and effective method for this transformation.[3]
Representative Synthesis via Perkin Reaction
This protocol describes a representative method for the synthesis of this compound starting from 3-Chloro-4-fluorobenzaldehyde.
Reaction Scheme: 3-Chloro-4-fluorobenzaldehyde + Acetic Anhydride --(NaOAc, ∆)--> this compound
Caption: Synthetic workflow for this compound.
Materials:
-
3-Chloro-4-fluorobenzaldehyde (1.0 eq)
-
Acetic anhydride (3.0 eq)
-
Anhydrous sodium acetate (2.0 eq)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Round-bottom flask, reflux condenser, heating mantle, steam distillation apparatus, Buchner funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-Chloro-4-fluorobenzaldehyde, acetic anhydride, and freshly fused, powdered sodium acetate. Equip the flask with a reflux condenser.
-
Heating: Heat the mixture in an oil bath to reflux (approximately 140-160°C) with stirring for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into a larger flask containing water. Remove the unreacted aldehyde by steam distillation.[4]
-
Precipitation: Cool the residual solution and filter if necessary. Slowly acidify the clear filtrate with concentrated HCl with vigorous stirring until the precipitation of the crude cinnamic acid is complete.
-
Purification: Collect the crude this compound by vacuum filtration, washing with cold water. Purify the product by recrystallization from an ethanol/water mixture to yield the final product.
Applications in Drug Discovery and Biological Activity
Cinnamic acid and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The introduction of halogens, such as chlorine and fluorine, can enhance the lipophilicity and metabolic stability of these compounds, often leading to increased biological potency.[2][6]
Potential Antimicrobial Activity
Halogenated cinnamic acid derivatives have demonstrated notable activity against various bacterial and fungal strains.[2][7] The following protocol is a representative method for evaluating the antimicrobial efficacy of this compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of the title compound against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
This compound
-
Bacterial strain (e.g., S. aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., at 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in the 96-well plate using MHB to achieve a range of desired concentrations.
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Caption: Experimental workflow for an MIC determination assay.
Potential Anti-inflammatory Mechanism of Action
Cinnamic acid derivatives have been reported to exert anti-inflammatory effects by modulating key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.[8] Inhibition of this pathway reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6. While the specific activity of this compound on this pathway requires experimental validation, it represents a plausible mechanism of action for this class of compounds.
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Conclusion
This compound is a versatile chemical intermediate with considerable potential for applications in drug discovery and development. Its halogenated structure provides a foundation for creating derivatives with potentially enhanced biological activities. The representative protocols and data presented in this guide offer a starting point for researchers to explore the synthesis and therapeutic applications of this promising compound. Further studies are warranted to fully elucidate its biological activity profile and mechanisms of action.
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Maze: A Technical Guide to the Potential Mechanisms of Action of 3-Chloro-4-fluorocinnamic Acid
For Immediate Release
[City, State] – [Date] – While the precise molecular targets and intricate signaling pathways of 3-chloro-4-fluorocinnamic acid remain to be fully elucidated in dedicated studies, this in-depth technical guide offers a comprehensive overview of its potential mechanisms of action. By examining the biological activities of structurally analogous cinnamic acid derivatives, this whitepaper provides researchers, scientists, and drug development professionals with a foundational understanding and a strategic framework for future investigations into this compound.
The following sections delve into the hypothesized biological activities, supported by quantitative data from closely related molecules, detailed experimental protocols for assessing these activities, and visual representations of the implicated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for directing research and unlocking the therapeutic potential of this compound.
Postulated Biological Activities and Potential Mechanisms of Action
Based on the known bioactivities of halogenated cinnamic acids, the mechanism of action of this compound may involve several key cellular processes. The introduction of chloro and fluoro substituents on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.
Enzyme Inhibition: A Potential Target in Melanogenesis
One of the well-documented activities of cinnamic acid derivatives is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. Structurally similar compounds, such as trans-3,4-difluorocinnamic acid, have been shown to act as competitive inhibitors of the diphenolase activity of mushroom tyrosinase.[1] This suggests that this compound may also bind to the active site of tyrosinase, potentially interfering with melanin production. The electron-withdrawing nature of the halogen atoms could play a crucial role in the binding affinity of the compound to the enzyme.[1]
Antimicrobial and Antifungal Properties
Cinnamic acid and its derivatives are recognized for their broad-spectrum antimicrobial properties.[2] The primary proposed mechanism for this activity is the disruption of microbial cell membranes.[3] For halogenated cinnamic acids, this effect is often enhanced. Furthermore, studies on 4-chlorocinnamic acid esters have suggested a more specific mechanism of antifungal action through the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[4] Given its structure, this compound could potentially exhibit similar antimicrobial activities through one or both of these mechanisms.
Modulation of Inflammatory Signaling Pathways
Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central regulators of inflammation and cellular growth.[1] Various cinnamic acid derivatives have been reported to inhibit these pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1] It is plausible that this compound could exert anti-inflammatory effects by modulating the activity of key proteins within these cascades.
Quantitative Data on Analogous Compounds
To provide a quantitative perspective, the following table summarizes the biological activity data for cinnamic acid derivatives that are structurally related to this compound. It is critical to note that this data is for analogous compounds and should be used as a reference for guiding future experimental design for this compound.
| Compound | Biological Activity | Target/Organism | Metric | Value | Reference |
| trans-3,4-Difluorocinnamic acid | Enzyme Inhibition | Mushroom Tyrosinase | IC50 | 0.78 ± 0.02 mM | [1] |
| trans-Cinnamic acid | Enzyme Inhibition | Mushroom Tyrosinase | IC50 | 0.80 ± 0.02 mM | [1] |
| Methoxyethyl 4-chlorocinnamate | Antifungal | Candida spp. | MIC | 0.13 µmol/mL | [4] |
| Perillyl 4-chlorocinnamate | Antifungal | Candida spp. | MIC | 0.024 µmol/mL | [4] |
| trans-Cinnamic acid | Anticancer | Human Melanoma (HT-144) | IC50 | 2.4 mM | [1] |
| trans-Cinnamic acid | Antimicrobial | Mycobacterium tuberculosis | MIC | 250–675 µM | [3] |
Detailed Experimental Protocols
For researchers aiming to investigate the mechanism of action of this compound, the following are detailed methodologies for key experiments based on the activities of related compounds.
Tyrosinase Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory activity of a compound against the diphenolase activity of mushroom tyrosinase.[1]
-
Reagents and Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (pH 6.8)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer, L-DOPA solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the mushroom tyrosinase solution to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[2]
-
Reagents and Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
Test compound dissolved in a suitable solvent
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Perform serial dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess the metabolic activity of cells, which can be used to determine the cytotoxic effects of a compound.
-
Reagents and Materials:
-
Cancer cell line (e.g., HT-144 human melanoma)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
-
Visualizing Potential Mechanisms and Workflows
To further clarify the potential signaling pathways and experimental procedures, the following diagrams are provided.
References
Biological Activity of 3-Chloro-4-fluorocinnamic Acid: An In-depth Technical Guide
Disclaimer: As of late 2025, publicly available research specifically detailing the biological activity of 3-Chloro-4-fluorocinnamic acid is limited. This guide provides a comprehensive overview of the known biological activities of structurally similar cinnamic acid derivatives, particularly other halogenated analogues. The presented data and methodologies, while not directly pertaining to this compound, offer valuable insights into its potential pharmacological profile for researchers, scientists, and drug development professionals.
Introduction
Cinnamic acid and its derivatives are a class of organic compounds widely recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The introduction of halogen substituents onto the phenyl ring of the cinnamic acid scaffold is a common strategy in medicinal chemistry to modulate the molecule's physicochemical properties and enhance its biological efficacy.[3] This guide explores the potential biological activities of this compound by examining the established activities of its close structural relatives.
Potential Biological Activities
Based on the activities of other chlorinated and fluorinated cinnamic acid derivatives, this compound is hypothesized to exhibit a range of biological effects. These may include enzyme inhibition, and antimicrobial and anticancer activities.
Enzyme Inhibition
A notable target for cinnamic acid derivatives is tyrosinase, a key enzyme in melanin biosynthesis. Inhibition of tyrosinase is of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation disorders.
A comparative study on trans-3,4-Difluorocinnamic acid and its non-fluorinated counterpart, trans-Cinnamic acid, revealed that both compounds act as competitive inhibitors of the diphenolase activity of mushroom tyrosinase. The introduction of two fluorine atoms at the 3 and 4 positions of the phenyl ring resulted in a slight enhancement of inhibitory activity, as indicated by a lower IC50 value.[4] This suggests that the electron-withdrawing nature of the fluorine atoms may influence the compound's binding affinity to the enzyme's active site.[4]
Table 1: Comparative Tyrosinase Inhibitory Activity
| Compound | Target Enzyme | Inhibition Type | IC50 Value (mM) |
| trans-3,4-Difluorocinnamic acid | Mushroom Tyrosinase (Diphenolase activity) | Competitive | 0.78 ± 0.02[4] |
| trans-Cinnamic acid | Mushroom Tyrosinase (Diphenolase activity) | Competitive | 0.80 ± 0.02[4] |
Studies on chlorocinnamic acid isomers have also demonstrated their potential as tyrosinase inhibitors.[5]
Antimicrobial Activity
Halogenated cinnamic acid derivatives have shown promise as antimicrobial agents. For instance, esters of 4-chlorocinnamic acid have been synthesized and evaluated for their activity against various fungal and bacterial strains.[6][7]
In one study, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were identified as potent antifungal agents.[6] The data suggests that these compounds may act by inhibiting the enzyme 14α-demethylase, which is crucial for fungal cell membrane synthesis.[6]
Table 2: Antifungal Activity of 4-Chlorocinnamic Acid Esters
| Compound | Fungal Strain | MIC (μmol/mL) |
| Methoxyethyl 4-chlorocinnamate | Candida species | 0.13[6] |
| Perillyl 4-chlorocinnamate | Candida species | 0.024[6] |
Furthermore, various cinnamic acid derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2] The presence of electron-withdrawing groups on the phenyl ring has been reported to enhance the antifungal activity of these compounds.[1]
Anticancer Activity
The anticancer potential of cinnamic acid derivatives is another area of active research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1] For example, novel hybrid molecules combining a 4-thiazolidinone moiety with a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene fragment (derived from a chlorocinnamic aldehyde) have been synthesized and shown to possess significant antimitotic activity.[8]
One of the most active compounds from this series, 2h , exhibited potent growth inhibition against a panel of 60 human cancer cell lines, with mean GI50 and TGI values of 1.57 μM and 13.3 μM, respectively.[8]
Table 3: Anticancer Activity of a Ciminalum–Thiazolidinone Hybrid (2h)
| Parameter | Value (μM) |
| Mean GI50 | 1.57[8] |
| Mean TGI | 13.3[8] |
The proposed mechanism for the anticancer effects of many phenolic compounds, including cinnamic acid derivatives, involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation and cellular growth.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Tyrosinase Inhibition Assay
The inhibitory effect of compounds on tyrosinase activity can be determined spectrophotometrically by measuring the formation of dopachrome from the oxidation of L-DOPA.[4]
-
Preparation of Reagents:
-
Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, pH 6.8).
-
L-DOPA solution (e.g., 2.5 mM in phosphate buffer, pH 6.8).
-
Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the mushroom tyrosinase solution and incubate.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism can be determined using the broth microdilution method.[5]
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
-
Serial Dilution:
-
Serially dilute the test compound in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be correlated with cell viability and cytotoxicity.[9]
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Absorbance Measurement:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
The cell viability is expressed as a percentage relative to the untreated control, and the IC50 value is calculated.
-
Visualizations
Signaling Pathway Diagram
Cinnamic acid derivatives are known to modulate inflammatory and cell growth pathways. The following diagram illustrates a general proposed mechanism of apoptosis induction.
Caption: Proposed mechanism of action for cinnamic acid derivatives.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the biological activity of a novel compound.
Caption: General workflow for biological activity evaluation.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 2. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
An In-Depth Technical Guide to 3-Chloro-4-fluorocinnamic Acid Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamic acid and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the cinnamic acid scaffold can profoundly influence the molecule's physicochemical properties and enhance its pharmacological profile. This technical guide focuses on the derivatives of 3-chloro-4-fluorocinnamic acid, providing a comprehensive overview of their synthesis, potential biological activities, and the experimental protocols for their evaluation. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
Cinnamic acid, a naturally occurring organic acid, and its derivatives have long been a subject of interest in drug discovery due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The modification of the core cinnamic acid structure provides a versatile platform for the development of new therapeutic agents. Halogenation, in particular, is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of both a chloro and a fluoro substituent on the phenyl ring of this compound offers a unique combination of electronic and steric properties, making its derivatives promising candidates for drug development.
Synthesis of this compound Derivatives
The primary derivatives of this compound explored for their biological potential are amides and esters. The synthesis of these compounds generally involves the activation of the carboxylic acid group followed by reaction with a suitable amine or alcohol.
Synthesis of this compound Amides
The synthesis of N-aryl and N-alkyl cinnamamides is a common strategy to create diverse libraries of compounds for biological screening. A general synthetic approach is outlined below.
Experimental Protocol: General Synthesis of N-Aryl Cinnamamides [1]
-
Acid Chloride Formation: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically carried out under reflux until the evolution of gas ceases, indicating the formation of 3-chloro-4-fluorocinnamoyl chloride. The excess chlorinating agent and solvent are then removed under reduced pressure.
-
Amide Coupling: The resulting crude acid chloride is dissolved in an appropriate anhydrous solvent (e.g., DCM, THF, or acetone). The solution is cooled in an ice bath, and a solution of the desired substituted aniline or alkylamine and a base (e.g., triethylamine or pyridine) in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to complete the reaction.
-
Work-up and Purification: The reaction mixture is washed successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-substituted-3-chloro-4-fluorocinnamide.
Synthesis of this compound Esters
Esterification of this compound can be achieved through several standard methods, including Fischer esterification.
Experimental Protocol: Fischer Esterification for the Synthesis of Alkyl Cinnamates [2]
-
Reaction Setup: this compound is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the solution.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and saturated sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is dried, filtered, and concentrated. The crude ester is then purified by column chromatography or distillation to afford the pure product.
Biological Activities of this compound Derivatives
While specific data for a broad range of this compound derivatives are limited, the known activities of other halogenated cinnamic acid derivatives provide a strong rationale for their investigation in several therapeutic areas.
Antimicrobial Activity
Halogenated organic compounds are well-known for their antimicrobial properties. Derivatives of this compound are therefore of interest as potential antibacterial and antifungal agents.
A study on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones, which can be considered derivatives, demonstrated antimicrobial activity. For instance, the compound 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide showed good antibacterial activity, while 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide was moderately active against fungal strains.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [3][4][5][6][7]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilutions: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity
Cinnamic acid derivatives have been extensively investigated for their potential as anticancer agents. They have been shown to induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways in cancer cells. The substitution pattern on the phenyl ring can significantly influence the cytotoxic potency. For instance, certain fluorinated N-aryl cinnamamides have shown promising anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Enzyme Inhibition
Cinnamic acid derivatives have been identified as inhibitors of various enzymes, including kinases, which play crucial roles in cell signaling and are often dysregulated in diseases like cancer. The specific substitution pattern of this compound may confer selectivity towards certain kinase targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay [8][9][10]
-
Assay Setup: The assay is typically performed in a microplate format. Each well contains the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Inhibitor Addition: The this compound derivative is added at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Considerations
While a comprehensive SAR study for this compound derivatives is not yet available in the public domain, general trends observed for other halogenated cinnamic acids can provide initial guidance.
-
Amide vs. Ester: The nature of the linkage (amide or ester) can significantly impact biological activity.
-
Substitution on the Amide/Ester Moiety: For N-aryl cinnamamides, the electronic and steric properties of the substituents on the aryl ring can dramatically influence potency and selectivity. For esters, the nature of the alkyl or aryl group will affect lipophilicity and pharmacokinetic properties.
-
Halogen Positioning: The specific placement of the chloro and fluoro atoms on the cinnamic acid phenyl ring is expected to be a key determinant of biological activity by influencing binding interactions with target proteins.
Signaling Pathways and Experimental Workflows
The potential mechanisms of action of this compound derivatives are likely to involve the modulation of key cellular signaling pathways. Based on the activities of related compounds, these may include pathways involved in cell proliferation, apoptosis, and microbial pathogenesis.
Quantitative Data Summary
Due to the limited availability of specific data for this compound derivatives, the following tables present illustrative data for related halogenated cinnamic acid derivatives to provide a context for expected activity ranges.
Table 1: Antimicrobial Activity of Related Cinnamic Acid Amides
| Compound | Microorganism | MIC (µM) |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Staphylococcus aureus | 22.27 |
| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus | 27.47 |
| (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide | Mycobacterium tuberculosis | 27.38 |
| (2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamide | Bipolaris sorokiniana | 16.58 |
Data adapted from a study on N-arylcinnamamides.[1]
Table 2: Anticancer Activity of Related Cinnamic Acid Derivatives
| Compound | Cell Line | IC50 (µM) |
| 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine | HeLa (Cervical Cancer) | 2.58 - 3.61 |
| N-n-propyl phosphoramidate of 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine | HeLa (Cervical Cancer) | 0.97 - 1.94 |
Data adapted from a study on fluorinated thymidine analogs.[11]
Conclusion
Derivatives of this compound represent a promising, yet underexplored, area for the discovery of new therapeutic agents. The synthetic routes to amides and esters are well-established, allowing for the generation of diverse chemical libraries for biological screening. Based on the activities of structurally related halogenated cinnamic acids, these derivatives are anticipated to exhibit significant antimicrobial and anticancer properties, potentially through the inhibition of key enzymes such as protein kinases. This technical guide provides the foundational information and experimental protocols necessary to embark on the synthesis and biological evaluation of this intriguing class of compounds. Further systematic studies are warranted to elucidate the structure-activity relationships and to identify lead compounds for future drug development efforts.
References
- 1. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalkinomics.com [chemicalkinomics.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Synthesis and anticancer activity of 3'-[4-fluoroaryl-(1,2,3-triazol-1-yl)]-3'-deoxythymidine analogs and their phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Chloro-4-fluorocinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3-Chloro-4-fluorocinnamic acid, a compound of interest in various research and development fields. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. The information herein serves as a valuable resource for the characterization and analysis of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds, including various substituted cinnamic acids.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.0 - 13.0 | br s | - | Carboxylic acid proton (-COOH) |
| ~7.8 - 8.0 | d | ~8.5 | Aromatic proton (H-2) |
| ~7.6 - 7.8 | dd | ~8.5, ~2.0 | Aromatic proton (H-6) |
| ~7.3 - 7.5 | t | ~8.5 | Aromatic proton (H-5) |
| ~7.6 | d | ~16.0 | Vinylic proton (α-CH) |
| ~6.5 | d | ~16.0 | Vinylic proton (β-CH) |
br s: broad singlet, d: doublet, dd: doublet of doublets, t: triplet Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carbonyl carbon (-COOH) |
| ~158 (d, ¹JCF ≈ 250 Hz) | Aromatic carbon (C-4) |
| ~142 | Vinylic carbon (α-CH) |
| ~134 | Aromatic carbon (C-1) |
| ~131 | Aromatic carbon (C-6) |
| ~129 (d, ³JCF ≈ 8 Hz) | Aromatic carbon (C-5) |
| ~122 (d, ²JCF ≈ 22 Hz) | Aromatic carbon (C-3) |
| ~120 | Vinylic carbon (β-CH) |
| ~117 (d, ²JCF ≈ 21 Hz) | Aromatic carbon (C-2) |
d: doublet due to C-F coupling Solvent: DMSO-d₆
Infrared (IR) Spectroscopy Data
Table 3: Predicted Significant IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1630 | Medium | C=C stretch (Vinylic) |
| ~1590, ~1490 | Medium | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Carboxylic acid) |
| ~1100 | Medium | C-F stretch |
| ~980 | Strong | =C-H bend (out-of-plane, trans) |
| ~780 | Medium | C-Cl stretch |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Notes |
| 200/202 | [M]⁺ | Molecular ion peak (with ³⁷Cl isotope peak) |
| 183/185 | [M - OH]⁺ | Loss of hydroxyl radical |
| 155/157 | [M - COOH]⁺ | Loss of carboxyl group |
| 139 | [M - COOH - Cl]⁺ or [M - COOH - F]⁺ | Subsequent loss of halogen from the phenyl ring |
M represents the molecular weight of this compound (C₉H₆ClFO₂ = 200.59 g/mol ).
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.
IR Spectroscopy
-
Sample Preparation : For solid-state analysis, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.
-
Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization : Electron Ionization (EI) is a common technique for this type of molecule. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC), and bombarded with a high-energy electron beam (typically 70 eV).
-
Analysis : The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Crystal Structure of 3-Chloro-4-fluorocinnamic Acid: A Technical Guide
Disclaimer: As of December 2025, a comprehensive search of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no publicly available, experimentally determined crystal structure for 3-Chloro-4-fluorocinnamic acid.
This guide has been prepared for researchers, scientists, and drug development professionals to provide a detailed framework for the analysis of cinnamic acid derivatives. In the absence of specific data for this compound, this document utilizes the crystallographic data of the closely related compound, trans-4-chlorocinnamic acid , as a structural analogue. This substitution allows for a detailed illustration of the data presentation, experimental protocols, and visualizations required for a thorough crystallographic analysis.
Introduction to the Crystallography of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a class of organic compounds with significant interest in materials science and pharmaceutical development due to their diverse biological activities and potential for crystal engineering. The introduction of halogen substituents, such as chlorine and fluorine, onto the phenyl ring can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its crystal packing. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for predicting and controlling their physicochemical properties, including solubility, stability, and bioavailability.
This technical guide provides a comprehensive overview of the crystal structure of trans-4-chlorocinnamic acid, serving as a model for the anticipated structural characteristics of this compound.
Crystallographic Data of trans-4-chlorocinnamic acid
The following tables summarize the key crystallographic data for trans-4-chlorocinnamic acid. This data provides a quantitative description of the unit cell, molecular geometry, and hydrogen bonding parameters.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₉H₇ClO₂ |
| Formula Weight | 182.60 |
| Temperature | 295(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 15.630(3) Å |
| b | 3.840(1) Å |
| c | 13.780(3) Å |
| α | 90° |
| β | 100.50(2)° |
| γ | 90° |
| Volume | 813.0(3) ų |
| Z | 4 |
| Density (calculated) | 1.494 Mg/m³ |
Table 2: Selected Bond Lengths
| Bond | Length (Å) |
| Cl(1)-C(4) | 1.742(2) |
| O(1)-C(9) | 1.312(3) |
| O(2)-C(9) | 1.222(3) |
| C(7)-C(8) | 1.334(3) |
| C(8)-C(9) | 1.478(3) |
| C(1)-C(7) | 1.469(3) |
Table 3: Selected Bond Angles
| Atoms | Angle (°) |
| O(2)-C(9)-O(1) | 122.3(2) |
| O(2)-C(9)-C(8) | 123.0(2) |
| O(1)-C(9)-C(8) | 114.7(2) |
| C(7)-C(8)-C(9) | 121.5(2) |
| C(2)-C(1)-C(7) | 121.7(2) |
| C(6)-C(1)-C(7) | 119.8(2) |
Table 4: Hydrogen Bond Geometry
| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
| O(1)-H(1)···O(2) | 0.82 | 1.82 | 2.636(3) | 178.2 |
Note: The data presented above is based on the crystallographic study of trans-4-chlorocinnamic acid and is intended to serve as a representative example.
Experimental Protocols
The determination of the crystal structure of cinnamic acid derivatives typically involves the following key experimental procedures.
Synthesis and Crystallization
-
Synthesis: trans-4-chlorocinnamic acid can be synthesized via the Perkin reaction, involving the condensation of 4-chlorobenzaldehyde with acetic anhydride in the presence of a weak base.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvents for crystallization include ethanol, ethyl acetate, or a mixture of ethanol and water.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is performed at a controlled temperature, often at room temperature (295 K) or low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-ray radiation, typically Cu Kα (λ = 1.54178 Å) or Mo Kα (λ = 0.71073 Å), is used. The diffraction data are collected as a series of frames at different crystal orientations.
Structure Solution and Refinement
The collected diffraction intensities are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure determination and the logical relationship of the key steps.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Caption: Logical steps from compound synthesis to structural analysis.
Conclusion
While the specific crystal structure of this compound remains to be experimentally determined and reported, the analysis of its close analogue, trans-4-chlorocinnamic acid, provides a valuable framework for understanding the structural properties of this class of compounds. The presented data and protocols offer a comprehensive guide for researchers undertaking the crystallographic investigation of novel cinnamic acid derivatives. The determination of the crystal structure of this compound would be a valuable addition to the field, allowing for a deeper understanding of the effects of combined chloro and fluoro substitution on crystal packing and intermolecular interactions.
solubility of 3-Chloro-4-fluorocinnamic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-fluorocinnamic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in various solvents. The methodologies outlined are standard, reliable, and widely accepted in the scientific community.
Theoretical Principles of Solubility
The solubility of a solid compound, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound, featuring a carboxylic acid group, a halogenated aromatic ring, and a double bond, dictates its solubility behavior through the interplay of several intermolecular forces:
-
Hydrogen Bonding: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents like water and alcohols.
-
Dipole-Dipole Interactions: The polar C-Cl, C-F, and C=O bonds create significant dipole moments within the molecule, promoting solubility in polar aprotic solvents.
-
Van der Waals Forces: These non-specific attractive forces are present in all molecules and will contribute to the solubility in non-polar solvents, although to a lesser extent compared to the polar interactions.
Based on these principles, it is anticipated that this compound will exhibit higher solubility in polar organic solvents and limited solubility in non-polar solvents. Its solubility in aqueous solutions is expected to be pH-dependent due to the ionizable carboxylic acid group.
Experimental Determination of Solubility
The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound. This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until a saturated solution is formed. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.
Experimental Protocol: Shake-Flask Method
This protocol outlines the steps for determining the solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)
-
Scintillation vials or sealed flasks
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[1]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
To remove any remaining undissolved microparticles, either centrifuge the supernatant at a high speed or filter it through a syringe filter.[2] This step is critical to avoid overestimation of solubility.
-
-
Quantitative Analysis:
-
Accurately dilute the clear, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted samples to determine the concentration of this compound.
-
Quantitative Analysis Methods
Two common methods for quantifying the concentration of dissolved this compound are UV-Vis Spectroscopy and Gravimetry.
2.2.1. UV-Vis Spectroscopy
This method is suitable for aromatic compounds like this compound that absorb ultraviolet light.
-
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution over a range of UV wavelengths.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax to construct a calibration curve (absorbance vs. concentration).
-
Measure the absorbance of the diluted saturated solution and use the calibration curve to determine its concentration.[3][4]
-
2.2.2. Gravimetric Method
This is a simpler, though potentially less precise, method that relies on the mass of the dissolved solid.[5][6]
-
Principle: The mass of the solute in a known volume of a saturated solution is determined after evaporating the solvent.
-
Procedure:
-
Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent using a gentle heat source (e.g., a water bath or a drying oven set to a temperature below the boiling point of the solvent and the melting point of the compound).
-
Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it.
-
The difference between the final and initial weights of the dish gives the mass of the dissolved this compound.[5]
-
Data Presentation
While specific quantitative data for this compound is not available in the cited literature, the results from the described experimental protocol should be presented in a clear and structured table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water (pH 7.0) | Data to be determined | Data to be determined | UV-Vis Spectroscopy |
| Ethanol | Data to be determined | Data to be determined | Gravimetric |
| Methanol | Data to be determined | Data to be determined | UV-Vis Spectroscopy |
| Acetone | Data to be determined | Data to be determined | Gravimetric |
| Ethyl Acetate | Data to be determined | Data to be determined | UV-Vis Spectroscopy |
| Hexane | Data to be determined | Data to be determined | Gravimetric |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a comprehensive framework for researchers and drug development professionals to determine the solubility of this compound in various solvents. By following the detailed experimental protocol for the shake-flask method and employing appropriate analytical techniques such as UV-Vis spectroscopy or gravimetry, reliable and accurate solubility data can be generated. This information is crucial for optimizing synthetic routes, purification processes, and formulation development involving this compound.
References
Unlocking the Potential of 3-Chloro-4-fluorocinnamic Acid: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Building Block for Drug Discovery and Materials Science
Introduction: In the landscape of modern chemical research, the strategic incorporation of halogen atoms into organic scaffolds has proven to be a powerful tool for modulating the physicochemical and biological properties of molecules. 3-Chloro-4-fluorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, represents a promising yet underexplored building block for the synthesis of novel compounds with potential applications in pharmaceuticals and advanced materials. The presence of both chlorine and fluorine atoms on the phenyl ring is anticipated to enhance metabolic stability, improve binding affinity to biological targets, and impart unique electronic characteristics. This technical guide provides a comprehensive overview of the potential research applications of this compound, including detailed synthetic protocols, potential biological activities of its derivatives, and its prospective role in the development of innovative materials.
Core Properties of this compound
While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from available supplier information and computational predictions.
| Property | Value |
| Molecular Formula | C₉H₆ClFO₂ |
| Molecular Weight | 200.59 g/mol |
| Appearance | Solid (predicted) |
| CAS Number | 155814-22-5 |
| IUPAC Name | (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid |
Synthetic Pathways
The synthesis of this compound can be achieved through several established organic reactions commonly used for the preparation of cinnamic acid derivatives. The most prominent methods include the Perkin reaction, Knoevenagel condensation, and the Heck reaction.
Experimental Protocols
1. Synthesis via Knoevenagel-Doebner Condensation:
This reaction involves the condensation of 3-chloro-4-fluorobenzaldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation.
-
Materials: 3-chloro-4-fluorobenzaldehyde, malonic acid, pyridine, piperidine (catalyst).
-
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Logical Workflow for Knoevenagel-Doebner Condensation
Caption: Workflow for the synthesis of this compound.
2. Synthesis via Perkin Reaction:
This method involves the condensation of 3-chloro-4-fluorobenzaldehyde with acetic anhydride in the presence of a weak base like sodium acetate.
-
Materials: 3-chloro-4-fluorobenzaldehyde, acetic anhydride, sodium acetate.
-
Procedure:
-
Combine 3-chloro-4-fluorobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to approximately 180°C for 5-8 hours with continuous stirring.
-
Allow the mixture to cool and then pour it into water.
-
Acidify with hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization.
-
3. Synthesis via Heck Reaction:
The Heck reaction provides a route through the palladium-catalyzed coupling of 3-chloro-4-fluorobromobenzene with acrylic acid.
-
Materials: 3-chloro-4-fluorobromobenzene, acrylic acid, palladium acetate (catalyst), triphenylphosphine (ligand), a base (e.g., triethylamine).
-
Procedure:
-
To a reaction vessel, add 3-chloro-4-fluorobromobenzene (1 equivalent), acrylic acid (1.2 equivalents), palladium acetate (catalyst, e.g., 1-5 mol%), triphenylphosphine (ligand), and a suitable solvent (e.g., DMF or acetonitrile).
-
Add a base such as triethylamine (2-3 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120°C until the starting materials are consumed (monitored by TLC or GC).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Potential Research Applications in Drug Discovery
Based on structure-activity relationship (SAR) studies of analogous halogenated cinnamic acids, this compound serves as a valuable scaffold for the synthesis of derivatives with potential therapeutic activities, particularly in the antimicrobial and anticancer domains.
Antimicrobial Applications
The introduction of halogens into the cinnamic acid structure is known to enhance antimicrobial activity. Derivatives of this compound, such as amides and esters, are expected to exhibit significant activity against a range of pathogens.
Hypothesized Signaling Pathway Inhibition in Bacteria:
Derivatives of cinnamic acid have been shown to interfere with bacterial cell wall synthesis and disrupt membrane integrity. It is plausible that amides and esters derived from this compound could target key enzymes involved in these pathways.
Caption: Potential mechanisms of bacterial inhibition.
Quantitative Data from Analogous Compounds (Antimicrobial Activity):
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for derivatives of structurally similar chlorocinnamic acids against various microorganisms.
| Compound Type | Test Organism | MIC (µg/mL) | Reference Compound |
| 4-Chlorocinnamanilides | Staphylococcus aureus | 0.49 - >125 | 4-Chlorocinnamic acid |
| 3,4-Dichlorocinnamanilides | Staphylococcus aureus | 0.24 - 62.5 | 3,4-Dichlorocinnamic acid |
| 4-Chlorocinnamic acid esters | Candida albicans | 3.03 - 250 | 4-Chlorocinnamic acid |
Anticancer Applications
Cinnamic acid derivatives have been investigated as potential anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The halogenated derivatives are of particular interest due to their enhanced lipophilicity, which can facilitate cell membrane penetration.
Potential Signaling Pathway Modulation in Cancer Cells:
Derivatives of this compound may exert their anticancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis, such as the p53 and MAPK pathways.
Caption: Hypothesized anticancer signaling pathways.
Quantitative Data from Analogous Compounds (Anticancer Activity):
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various cinnamic acid derivatives against different cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference Compound |
| Cinnamic acid-quinolone hybrids | A549 (Lung) | 1.5 - 10.2 | Cinnamic acid |
| Oleanolic acid-cinnamic acid esters | HeLa (Cervical) | 1.35 - 5.89 | Cinnamic acid |
| N-arylcinnamamides | K-562 (Leukemia) | 2.5 - 20.1 | Cinnamic acid |
Applications in Materials Science
The rigid, rod-like structure of the cinnamic acid core, combined with the unique properties imparted by fluorine substitution, makes this compound a promising candidate for the synthesis of advanced materials.
Liquid Crystals
Cinnamic acid derivatives are known to form the basis of liquid crystalline materials. The introduction of chloro and fluoro substituents can influence the mesophase behavior and electro-optical properties of these materials.
Experimental Workflow for Liquid Crystal Synthesis and Characterization:
Caption: Workflow for liquid crystal synthesis and analysis.
Photoreactive Polymers
The carbon-carbon double bond in the cinnamic acid backbone can undergo [2+2] cycloaddition upon exposure to UV light. This property allows for the development of photoreactive polymers that can be used as photoresists in microelectronics or as cross-linking agents in biomaterials. The fluorine atoms in this compound can enhance the thermal stability and chemical resistance of such polymers.
Conclusion
This compound emerges as a highly versatile and valuable building block for both drug discovery and materials science. Its unique halogenation pattern provides a strategic advantage for the synthesis of novel derivatives with potentially enhanced biological activities and material properties. The synthetic routes outlined in this guide offer robust methods for its preparation, opening the door for extensive exploration of its derivatives as potential antimicrobial and anticancer agents. Furthermore, its application in the development of advanced polymers and liquid crystals highlights its broader potential in materials innovation. Further research into the specific biological targets and material characteristics of compounds derived from this compound is warranted and is expected to yield significant scientific advancements.
3-Chloro-4-fluorocinnamic Acid: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-fluorocinnamic acid is a halogenated derivative of the naturally occurring phenolic compound, cinnamic acid. The introduction of chlorine and fluorine atoms onto the phenyl ring is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity and electronic character, which can significantly influence its biological activity and metabolic stability. While direct research on this compound is limited, the broader class of halogenated cinnamic acids and their derivatives has garnered considerable attention in medicinal chemistry for their potential as antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the available literature on this compound and its closely related analogs, offering insights into its synthesis, potential biological activities, and mechanisms of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 155814-22-5 | [][2] |
| Molecular Formula | C₉H₆ClFO₂ | [][2] |
| Molecular Weight | 200.59 g/mol | [][2] |
| Appearance | Solid | [2] |
| Purity | 95% | [2] |
| Boiling Point | 326.1°C at 760 mmHg | [] |
| Density | 1.42 g/cm³ | [] |
| InChI Key | OYFKFZBXVYKVCD-DUXPYHPUSA-N | [] |
Synthesis of this compound
Caption: Proposed synthesis of this compound.
Experimental Protocol: A General Procedure for Knoevenagel-Doebner Condensation
This protocol is a generalized procedure based on the synthesis of similar cinnamic acid derivatives and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Potential Biological Activities and Mechanism of Action
Direct biological activity data for this compound is not available in the current literature. However, studies on structurally related halogenated cinnamic acid derivatives provide strong indications of its potential therapeutic applications.
Antimicrobial Activity
Derivatives of chlorinated cinnamic acids have demonstrated significant antimicrobial properties. For instance, a study on 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides revealed their efficacy against Gram-positive bacteria and mycobacteria.[3] The introduction of halogens is known to enhance antibacterial activity.[3]
The proposed mechanism of action for the antifungal activity of some cinnamic acid esters involves the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. The table below summarizes the minimum inhibitory concentration (MIC) values for some 4-chlorocinnamic acid esters against various fungal strains.
| Compound | Candida albicans MIC (µmol/mL) | Candida glabrata MIC (µmol/mL) | Candida krusei MIC (µmol/mL) | Reference |
| Methoxyethyl 4-chlorocinnamate | 0.13 | - | - | [4] |
| Perillyl 4-chlorocinnamate | 0.024 | - | - | [4] |
Anticancer Activity
Cinnamic acid derivatives have been investigated as potential anticancer agents.[3] While no direct data exists for this compound, its analog, trans-3,4-difluorocinnamic acid, is a precursor for psammaplin A derivatives that act as radiosensitizers in human lung cancer cells.[5] The mechanism of action for the anticancer effects of cinnamic acid derivatives may involve the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which are central regulators of inflammation and cell growth.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., human lung cancer cell line A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. While direct experimental data for this specific compound is currently lacking, the wealth of information available for its halogenated analogs provides a strong rationale for its further investigation. The synthetic and experimental protocols outlined in this guide offer a foundation for researchers to explore the therapeutic potential of this compound and its derivatives. Future studies should focus on the definitive synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities and a detailed elucidation of its mechanism of action.
References
An In-depth Technical Guide to 3-Chloro-4-fluorocinnamic acid: Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-fluorocinnamic acid, a halogenated derivative of cinnamic acid, is a versatile organic compound with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts distinct physicochemical properties that make it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on its role as a precursor in the development of bioactive molecules. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in the field.
Introduction
Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the cinnamic acid scaffold can significantly modulate its pharmacokinetic and pharmacodynamic profile. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The presence of a chlorine atom can also influence the electronic properties and reactivity of the molecule. This compound (Figure 1) emerges as a promising, yet underexplored, intermediate in the synthesis of complex organic molecules for pharmaceutical applications.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Discovery and History
The precise date and first reported synthesis of this compound are not prominently documented in readily available scientific literature, suggesting it may have emerged as a specialty chemical from commercial suppliers to meet the demands of synthetic chemists. Its development is intrinsically linked to the broader exploration of halogenated cinnamic acids as valuable intermediates in organic synthesis. The closely related compound, 3-chloro-4-fluoroaniline, has been utilized as a key intermediate in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib, indicating the potential utility of the 3-chloro-4-fluoro substitution pattern in drug design.
Synthesis of this compound
While a specific, dedicated publication for the synthesis of this compound is not readily found, its preparation can be accomplished through established synthetic methodologies for cinnamic acids. The most common and versatile methods include the Perkin reaction, the Heck reaction, and the Knoevenagel condensation.
Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.
Reaction Scheme:
Caption: Knoevenagel condensation for synthesis.
Experimental Protocol (General Procedure):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in a suitable solvent such as pyridine or a mixture of pyridine and piperidine.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆ClFO₂ |
| Molecular Weight | 200.59 g/mol |
| CAS Number | 155814-22-5 |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | 326.1 °C at 760 mmHg (Predicted)[1] |
| Density | 1.42 g/cm³ (Predicted)[1] |
Applications in Drug Development
While direct applications of this compound in marketed drugs are not yet established, its potential as a building block in medicinal chemistry is significant. The unique substitution pattern can be exploited to synthesize libraries of compounds for biological screening. Research on structurally similar compounds provides insights into potential therapeutic areas.
Antimicrobial and Anticancer Potential
Derivatives of chlorocinnamic acids have been investigated for their antimicrobial and anticancer activities. For instance, amides derived from 4-chlorocinnamic acid and 3,4-dichlorocinnamic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Although specific studies on this compound are lacking, it is plausible that its derivatives could also exhibit interesting biological profiles.
Hypothesized Mechanism of Action (Antimicrobial):
Cinnamic acid derivatives are thought to exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane. The lipophilic nature of the phenyl ring allows for insertion into the lipid bilayer, leading to increased permeability and eventual cell death. The halogen substituents can enhance this effect by modifying the electronic and steric properties of the molecule.
References
Methodological & Application
The Versatile Role of 3-Chloro-4-fluorocinnamic Acid in Modern Organic Synthesis
For Immediate Release
[City, State] – December 28, 2025 – 3-Chloro-4-fluorocinnamic acid, a halogenated derivative of cinnamic acid, is emerging as a critical building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its unique electronic properties, conferred by the presence of both chlorine and fluorine atoms on the phenyl ring, make it a versatile precursor for a range of complex molecular architectures. These application notes provide an overview of its utility, detailed experimental protocols for key transformations, and insights into its potential pharmacological relevance.
Core Applications in Synthetic Chemistry
This compound serves as a valuable starting material for the synthesis of a variety of organic compounds. Its reactivity is centered around the carboxylic acid functionality, the activated carbon-carbon double bond, and the substituted aromatic ring. Key applications include its use as a precursor for:
-
Heterocyclic Compounds: The structural motif of this compound is particularly amenable to cyclization reactions to form heterocyclic systems, which are prevalent in many drug scaffolds. Notably, the closely related compound, 3-chloro-4-fluoroaniline, is a key starting material in the industrial synthesis of fluoroquinolone antibiotics, a major class of antibacterial agents.
-
Bioactive Esters and Amides: The carboxylic acid group can be readily converted into a wide array of esters and amides. These derivatives have been explored for their potential as antimicrobial and anticancer agents. The specific substituents on the ester or amide moiety can be tailored to modulate the compound's biological activity and pharmacokinetic properties.
-
Enzyme Inhibitors: Cinnamic acid derivatives are known to interact with various enzymes. The substituted phenyl ring of this compound can be strategically utilized to design specific enzyme inhibitors, for example, targeting bacterial or fungal enzymes.
Experimental Protocols
Protocol 1: Synthesis of a Fluoroquinolone Core (Adapted from the Gould-Jacobs Reaction)
This protocol outlines the synthesis of a 7-chloro-6-fluoroquinolone-3-carboxylic acid core, a key intermediate for many fluoroquinolone antibiotics. While this example starts from the related 3-chloro-4-fluoroaniline, it demonstrates the synthetic utility of the 3-chloro-4-fluorophenyl moiety in constructing complex heterocyclic frameworks.
Step 1: Condensation of 3-Chloro-4-fluoroaniline with Diethyl Ethoxymethylenemalonate (EMME)
-
In a round-bottom flask equipped with a magnetic stirrer, combine 3-chloro-4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1.05 equivalents).
-
Heat the mixture at 100-110°C for 2 hours with constant stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The resulting product, diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate, will solidify upon cooling and can be used in the next step without further purification.
Step 2: Thermal Cyclization to the Quinolone Core
-
In a separate flask, heat a high-boiling point solvent such as diphenyl ether to 250°C.
-
Slowly add the product from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250-260°C for 30 minutes.
-
Cool the reaction mixture to below 100°C and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Step 3: Hydrolysis to the Carboxylic Acid
-
Suspend the ethyl ester from Step 2 in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Filter the resulting precipitate, wash with water, and dry to yield 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Quantitative Data for Fluoroquinolone Synthesis:
| Step | Reactants | Product | Typical Yield |
| 1 | 3-Chloro-4-fluoroaniline, EMME | Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate | >95% |
| 2 | Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 80-90% |
| 3 | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | >90% |
Protocol 2: General Procedure for the Synthesis of this compound Esters
This protocol provides a general method for the esterification of this compound, a key step in the synthesis of potentially bioactive ester derivatives.
-
Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 3 to 24 hours depending on the alcohol used.
-
Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for the Synthesis of 4-Chlorocinnamic Acid Esters (as a reference): [1]
| Ester Derivative | Reaction Time (hours) | Yield (%) |
| Methyl 4-chlorocinnamate | 3-24 | 36.0 - 97.6 |
| Methoxyethyl 4-chlorocinnamate | 3-24 | 36.0 - 97.6 |
| Perillyl 4-chlorocinnamate | 72 | 30.7 |
Potential Biological Significance and Signaling Pathway Involvement
Cinnamic acid and its derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. One of the key mechanisms underlying the anti-inflammatory properties of cinnamic acid derivatives is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.
Experimental Workflow: Enzyme Inhibition Assay
The potential of this compound and its derivatives as enzyme inhibitors can be assessed using a standardized in vitro assay. The following workflow outlines a general procedure for determining the inhibitory activity against a target enzyme.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its utility in the construction of pharmaceutically relevant scaffolds, such as the core of fluoroquinolone antibiotics, highlights its importance in drug discovery and development. Further exploration of its derivatives is warranted to uncover novel bioactive compounds with potential therapeutic applications. The provided protocols and conceptual frameworks serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and pharmacology.
References
Application Notes and Protocols for the Functionalization of 3-Chloro-4-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 3-chloro-4-fluorocinnamic acid, a valuable building block in the synthesis of novel compounds for pharmaceutical and materials science research. The presence of chloro and fluoro substituents on the phenyl ring offers unique electronic properties that can influence the biological activity and pharmacokinetic profile of its derivatives. This document outlines key methodologies for esterification and amidation, presents quantitative data for typical reactions, and includes workflow diagrams to guide researchers in their synthetic endeavors.
Introduction
Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the cinnamic acid scaffold can enhance these biological activities and improve metabolic stability. This compound serves as a versatile precursor for the synthesis of a wide range of derivatives, such as esters and amides, which are important intermediates in the development of new therapeutic agents.[2]
Data Presentation
The following tables summarize typical quantitative data for the functionalization of this compound based on established synthetic methodologies for related halogenated cinnamic acids. These values are intended to serve as a general guide for researchers.
Table 1: Esterification of this compound
| Ester Derivative | Alcohol | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |
| Methyl 3-chloro-4-fluorocinnamate | Methanol | H₂SO₄ (cat.) | Methanol | 4-6 | 85-95 |
| Ethyl 3-chloro-4-fluorocinnamate | Ethanol | H₂SO₄ (cat.) | Ethanol | 4-6 | 80-90 |
| tert-Butyl 3-chloro-4-fluorocinnamate | tert-Butanol | DCC, DMAP | Dichloromethane | 3 | 75-85 |
Table 2: Amide Coupling of this compound
| Amide Derivative | Amine | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |
| N-Benzyl-3-chloro-4-fluorocinnamide | Benzylamine | EDC, HOBt | DMF | 12 | 80-90 |
| N-(4-methoxyphenyl)-3-chloro-4-fluorocinnamide | p-Anisidine | PCl₃ | Chlorobenzene | 0.75 (MW) | 85-95 |
| N-Phenyl-3-chloro-4-fluorocinnamide | Aniline | HATU, DIPEA | DMF | 2 | 90-98 |
Experimental Protocols
Protocol 1: Fischer Esterification for Methyl 3-chloro-4-fluorocinnamate
This protocol describes the acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and then brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Steglich Esterification for tert-Butyl 3-chloro-4-fluorocinnamate
This protocol is suitable for the esterification with secondary and tertiary alcohols where Fischer esterification is less effective.[4]
Materials:
-
This compound
-
tert-Butyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), tert-butyl alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add DCC (1.1 eq) portion-wise to the cooled solution.[4]
-
Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.
-
Wash the filtrate with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Amide Coupling using EDC/HOBt
This protocol describes a general method for the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Desired primary or secondary amine
-
EDC hydrochloride
-
HOBt
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a base)
-
Water, Ethyl acetate, 1N HCl, saturated NaHCO₃ solution, brine
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF or DCM in a round-bottom flask.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like DIPEA or TEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Protocol 4: Microwave-Assisted Amide Synthesis using PCl₃
This protocol, adapted from a method for other chlorinated cinnamic acids, offers a rapid synthesis of N-arylcinnamamides.[2]
Materials:
-
This compound
-
Substituted aniline
-
Phosphorus trichloride (PCl₃)
-
Anhydrous Chlorobenzene
-
Microwave reactor
Procedure:
-
Suspend this compound (1.0 eq) in dry chlorobenzene in a microwave reaction vessel.
-
Add phosphorus trichloride (0.5 eq) and the substituted aniline (1.0 eq) dropwise at room temperature.[2]
-
Seal the vessel and perform the reaction in a microwave reactor for approximately 40 minutes at 130 °C.[2]
-
After cooling, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: General workflow for the Fischer esterification of this compound.
Caption: Experimental workflow for amide coupling of this compound.
References
Application Notes and Protocols: 3-Chloro-4-fluorocinnamic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-fluorocinnamic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented, its structural motifs are present in a variety of biologically active compounds. The incorporation of chlorine and fluorine atoms onto the cinnamic acid scaffold can significantly influence the physicochemical properties of its derivatives, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides an overview of the potential applications of this compound in drug discovery, based on the activities of structurally related compounds, and offers generalized protocols for the synthesis of its key derivatives.
Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antioxidant properties. The strategic placement of halogen atoms on the phenyl ring is a common strategy in drug design to enhance potency and modulate pharmacokinetic profiles. For instance, halogenation can lead to increased antibacterial and antifungal activity in cinnamic acid derivatives.
Synthetic Applications
This compound is a valuable precursor for the synthesis of a diverse range of derivatives, primarily through modifications of its carboxylic acid group. The most common derivatizations include the formation of amides and esters. These reactions allow for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
A general workflow for the utilization of this compound in the synthesis of bioactive derivatives is outlined below.
Caption: Synthetic workflow for generating and evaluating derivatives of this compound.
Application Notes: Potential Therapeutic Areas
Based on the biological activities of structurally similar halogenated cinnamic acid derivatives, compounds synthesized from this compound hold promise in several therapeutic areas.
Antimicrobial Agents
Halogenated cinnamic acid amides and esters have demonstrated significant activity against a range of bacterial and fungal pathogens. The presence of chlorine and fluorine on the phenyl ring can enhance the antimicrobial potency of the parent compound.
Potential Mechanism of Action: While the exact mechanisms are often compound-specific, some cinnamic acid derivatives are known to disrupt microbial cell membranes. In fungi, inhibition of enzymes like 14α-demethylase, which is crucial for ergosterol biosynthesis, has been proposed as a potential target.
The signaling pathway below illustrates a potential mechanism of action for antifungal derivatives.
Caption: Potential antifungal mechanism of action via inhibition of ergosterol biosynthesis.
Anticancer Agents
Cinnamic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The introduction of halogens can modulate the anticancer activity, and the nature and position of the substituents play a crucial role.
Enzyme Inhibitors
Derivatives of cinnamic acid have been identified as inhibitors of various enzymes, including chorismatases and isochorismatases, which are involved in microbial metabolic pathways. This suggests that derivatives of this compound could be explored as potential enzyme inhibitors for therapeutic intervention.
Quantitative Data from Structurally Related Compounds
The following table summarizes the biological activity of various halogenated cinnamic acid derivatives, providing a basis for the potential of compounds derived from this compound.
| Compound Class | Derivative Example | Biological Activity | Target/Cell Line | Quantitative Data (IC50/MIC) |
| Cinnamic Acid Esters | Methoxyethyl 4-chlorocinnamate | Antifungal | Candida species | MIC = 0.13 µmol/mL |
| Perillyl 4-chlorocinnamate | Antifungal | Candida species | MIC = 0.024 µmol/mL | |
| Cinnamanilides | 2-chloro (4'-hydroxy) cinnamanilide | Herbicidal | Radish seeds | >70% germination inhibition at 100 ppm |
| Cinnamic Acid Amides | (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | Antibacterial | S. aureus, MRSA, E. faecalis | Not specified |
Experimental Protocols
The following are generalized protocols for the synthesis of amide and ester derivatives of cinnamic acids. These can be adapted for this compound.
Protocol 1: Synthesis of Cinnamanilides (Amide Derivatives)
This protocol describes the synthesis of N-aryl-cinnamamides via the condensation of a cinnamic acid with a substituted aniline using phosphorus trichloride.
Materials:
-
This compound
-
Substituted aniline
-
Phosphorus trichloride (PCl₃)
-
Dry chlorobenzene
-
Microwave reactor (optional, for reaction acceleration)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve this compound (1 equivalent) and the desired substituted aniline (1 equivalent) in dry chlorobenzene.
-
Addition of Reagent: To this solution, add phosphorus trichloride (0.5 equivalents) dropwise at room temperature with stirring.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a suitable temperature (e.g., 120 °C) for 30-60 minutes.
-
-
Work-up:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water to quench the excess PCl₃.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-(3-chloro-4-fluoro)cinnamamide.
-
Protocol 2: Synthesis of Cinnamic Acid Esters
This protocol describes a general method for the esterification of a cinnamic acid with an alcohol.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Sulfuric acid (catalytic amount)
-
Anhydrous solvent (e.g., methanol for methyl ester)
-
Standard glassware for organic synthesis
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in an excess of the desired anhydrous alcohol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction: Reflux the reaction mixture for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to yield the crude ester.
-
If necessary, purify the crude product by recrystallization or column chromatography to obtain the pure cinnamic acid ester.
-
Conclusion
This compound represents a promising starting material for the development of novel therapeutic agents. Its derivatives, particularly amides and esters, are likely to exhibit a range of biological activities, including antimicrobial and anticancer effects. The provided protocols offer a foundation for the synthesis and exploration of a chemical library based on this versatile scaffold. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential.
Application Notes and Protocols: 3-Chloro-4-fluorocinnamic Acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-chloro-4-fluorocinnamic acid as a versatile building block in the synthesis of pharmacologically active compounds. Detailed protocols for the synthesis of key intermediates, along with pharmacological data and relevant signaling pathways, are presented to facilitate its use in drug discovery and development.
Introduction
This compound is a halogenated derivative of cinnamic acid that has emerged as a valuable starting material in medicinal chemistry. Its substituted phenyl ring and reactive carboxylic acid moiety make it an ideal scaffold for the synthesis of a variety of compounds with diverse biological activities. This document highlights its application in the development of kinase inhibitors, specifically MEK inhibitors for cancer therapy, and cholinesterase inhibitors for neurodegenerative diseases.
Key Applications
Building Block for MEK Inhibitors (e.g., Trametinib)
This compound is a precursor for the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1] Trametinib is an FDA-approved drug for the treatment of various cancers, particularly those with BRAF mutations.[2] The MAPK/ERK signaling pathway, which is constitutively activated in many cancers, is the primary target of Trametinib.[2]
Signaling Pathway: MAPK/ERK Cascade
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, mutations in proteins like BRAF and KRAS lead to the overactivation of this pathway, promoting uncontrolled cell growth. Trametinib inhibits MEK1 and MEK2, thereby blocking the downstream phosphorylation of ERK and inhibiting the signaling cascade.[2]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.
Scaffold for Cholinesterase Inhibitors
Derivatives of this compound have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine can be increased, which is a key therapeutic strategy for managing the symptoms of Alzheimer's.[3]
Quantitative Pharmacological Data
The following tables summarize the in vitro activity of pharmaceutical compounds derived from or related to this compound.
Table 1: Cytotoxicity of Cinnamic Acid Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Trametinib | BRAF V600E melanoma cells | 0.001 - 0.0025 | [4] |
| Cinnamic Acid Derivative 5 | A-549 (Lung Carcinoma) | 10.36 | [5] |
| Cinnamic Acid Derivative 1 | A-549 (Lung Carcinoma) | 11.38 | [5] |
| Cinnamic Acid Derivative 9 | A-549 (Lung Carcinoma) | 11.06 | [5] |
| Acrylamide Derivative 4e | MCF-7 (Breast Cancer) | 2.11 | [6] |
| Acrylamide Derivative 3 | MCF-7 (Breast Cancer) | 4.73 | [6] |
Table 2: Cholinesterase Inhibitory Activity of Cinnamic Acid Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| Derivative 6d | Acetylcholinesterase (AChE) | 1.11 ± 0.08 | [3] |
| Tacrine-Cinnamic Hybrid 19 | Human AChE | 0.0102 ± 0.0012 | [7] |
| Tacrine-Cinnamic Hybrid 27 | Human AChE | 0.0165 ± 0.0017 | [7] |
| Tacrine-Cinnamic Hybrid 30 | Human AChE | 0.0153 ± 0.0018 | [7] |
Table 3: Antimicrobial Activity of Halogenated Cinnamic Acid Derivatives
| Compound | Microorganism | MIC (µM) | Reference |
| Halogenated Cinnamic Acid Derivative | Aspergillus niger | 0.89 | [3] |
| Halogenated Cinnamic Acid Derivative | Candida albicans | 0.79 | [3] |
| 4-chlorocinnamic acid | E. coli | 708 | [2] |
| 4-chlorocinnamic acid | B. subtilis | 708 | [2] |
| Methoxyethyl 4-chlorocinnamate | Candida species | 0.13 | [8] |
| Perillyl 4-chlorocinnamate | Candida species | 0.024 | [8] |
Experimental Protocols
Protocol 1: Synthesis of (E)-N-(3-aminophenyl)-3-(3-chloro-4-fluorophenyl)acrylamide - A Key Intermediate
This protocol describes the synthesis of an amide intermediate from this compound, which can be a precursor for various pharmaceutical compounds.
Caption: Workflow for the synthesis of a key amide intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
m-Phenylenediamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, filtration apparatus.
Procedure:
Step 1: Synthesis of (E)-3-(3-chloro-4-fluorophenyl)acryloyl chloride
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous toluene (approx. 20 mL per gram of cinnamic acid derivative).
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude (E)-3-(3-chloro-4-fluorophenyl)acryloyl chloride as an oil or solid. This crude product is typically used in the next step without further purification.
Step 2: Synthesis of (E)-N-(3-aminophenyl)-3-(3-chloro-4-fluorophenyl)acrylamide
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve m-phenylenediamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, approx. 40 mL per gram of m-phenylenediamine).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude (E)-3-(3-chloro-4-fluorophenyl)acryloyl chloride from Step 1 in anhydrous DCM (approx. 20 mL per gram of acid chloride).
-
Add the acid chloride solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure (E)-N-(3-aminophenyl)-3-(3-chloro-4-fluorophenyl)acrylamide.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
This protocol provides a general framework. Reaction conditions such as solvent, temperature, and reaction time may need to be optimized for specific substrates and scales.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a range of pharmaceutical agents. Its utility in constructing complex molecules targeting key biological pathways, such as the MAPK/ERK pathway in cancer and cholinesterases in neurodegenerative diseases, highlights its importance in modern drug discovery. The provided protocols and data serve as a foundational resource for researchers to explore and expand upon the applications of this important chemical entity.
References
- 1. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions with 3-Chloro-4-fluorocinnamic Acid in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic acid. The presence of chlorine and fluorine substituents on the phenyl ring significantly alters the molecule's electronic properties, making it a valuable building block in medicinal chemistry. Its derivatives have been investigated for a range of pharmacological activities, including as anticoagulants. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for a Factor Xa inhibitor, a class of anticoagulant drugs.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in chemical synthesis.
| Property | Value |
| CAS Number | 155814-22-5 |
| Molecular Formula | C₉H₆ClFO₂[1][2] |
| Molecular Weight | 200.59 g/mol [1][2] |
| Appearance | Solid[2] |
| Purity | ≥95%[1][2] |
| IUPAC Name | (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid[2] |
Application: Synthesis of a Factor Xa Inhibitor Intermediate
This compound serves as a key reactant in the synthesis of potent Factor Xa inhibitors. Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade.[3][4] Its inhibition is a major therapeutic strategy for the prevention and treatment of thrombotic diseases.[5][6]
The following sections detail the experimental protocol for the condensation (esterification) of this compound with an amino alcohol intermediate, a crucial step in the synthesis of these inhibitors.
Signaling Pathway: The Blood Coagulation Cascade
The diagram below illustrates the central role of Factor Xa in the blood coagulation cascade, the target of the synthesized inhibitors.
Experimental Protocols
Condensation of this compound with an Amino Alcohol Intermediate
This protocol describes the esterification of this compound with a representative amino alcohol intermediate, a key step in the synthesis of a Factor Xa inhibitor scaffold. The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
| Reagent | Molar Mass ( g/mol ) | Purity |
| This compound | 200.59 | ≥95% |
| Amino alcohol intermediate | Varies | ≥98% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) | 191.70 | ≥98% |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | ≥97% |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous |
| Dichloromethane (DCM) | 84.93 | ACS Grade |
| Saturated sodium bicarbonate solution | - | - |
| Brine | - | - |
| Anhydrous magnesium sulfate | 120.37 | - |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the amino alcohol intermediate (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester intermediate.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with expected structure |
| Mass Spectrometry (ESI+) | [M+H]⁺ corresponding to the product |
Analytical Methods for Reaction Monitoring and Product Characterization
Accurate monitoring of the reaction and characterization of the final product are critical. High-Performance Liquid Chromatography (HPLC) is the recommended method for both.
HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation for HPLC:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
The following diagram outlines the experimental workflow from the starting materials to the purified product and its subsequent analysis.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 155814-22-5 [sigmaaldrich.com]
- 3. Factor X - Wikipedia [en.wikipedia.org]
- 4. Coagulation Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The design and synthesis of noncovalent factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3-Chloro-4-fluorocinnamic Acid as a Putative Enzyme Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid. Cinnamic acid and its analogues are a class of compounds known for a wide range of biological activities. While direct enzymatic inhibition data for this compound is not extensively documented in publicly available literature, the broader family of cinnamic acid derivatives has been shown to exhibit inhibitory effects on various enzymes, suggesting a potential area of investigation for this specific compound.
This document provides a hypothetical framework and general protocols for researchers interested in evaluating the potential of this compound as an enzyme inhibitor. The methodologies are based on common practices for characterizing enzyme inhibitors and the known activities of structurally related compounds.
Potential Enzyme Targets for Investigation
Based on the activities of similar cinnamic acid derivatives, potential enzyme targets for this compound could include:
-
Cinnamate 4-hydroxylase (C4H): A key enzyme in the phenylpropanoid pathway in plants.[1] Inhibition of this enzyme could have applications in studying plant metabolism and defense mechanisms.[1]
-
Fungal 14α-demethylase: An essential enzyme in ergosterol biosynthesis in fungi.[2][3] Inhibition of this enzyme is a common mechanism for antifungal agents.[2][3]
-
Other potential targets: Various other enzymes could be potential targets, and broad-spectrum screening may be necessary to identify specific inhibitory activities.
Hypothetical Quantitative Data
The following table presents a hypothetical summary of inhibition data for this compound against potential enzyme targets. Note: This data is for illustrative purposes only and is not based on experimental results.
| Target Enzyme | Assay Type | IC50 (µM) [Hypothetical] | Ki (µM) [Hypothetical] | Inhibition Type [Hypothetical] |
| Cinnamate 4-hydroxylase | Spectrophotometric | 25.5 | 10.2 | Competitive |
| Fungal 14α-demethylase | LC-MS based | 5.8 | 1.5 | Non-competitive |
Experimental Protocols
The following are generalized protocols for assessing the enzyme inhibitory potential of this compound. Researchers should adapt these protocols to their specific enzyme of interest and available laboratory equipment.
Protocol 1: In Vitro Enzyme Inhibition Assay (General Spectrophotometric Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer. The final concentration of DMSO in the assay should be kept constant and low (typically <1%).
-
Prepare a solution of the substrate in the assay buffer.
-
Prepare a solution of the enzyme in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add assay buffer, the serially diluted inhibitor, and the enzyme solution.
-
Control wells (no inhibitor): Add assay buffer, the same volume of solvent (e.g., DMSO) used for the inhibitor, and the enzyme solution.
-
Blank wells (no enzyme): Add assay buffer, the serially diluted inhibitor, and buffer instead of the enzyme solution.
-
-
Incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a wavelength appropriate for the product of the reaction.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Normalize the rates relative to the control (no inhibitor) to get the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Inhibition Type (Kinetic Studies)
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.
Procedure:
-
Follow the general procedure for the in vitro enzyme inhibition assay (Protocol 1).
-
Perform the assay with varying concentrations of the substrate and a fixed concentration of the inhibitor (typically at or near the IC50 value). Repeat this for several fixed concentrations of the inhibitor.
-
Data Analysis:
-
Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot (velocity vs. [Substrate]).
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the type of inhibition.
-
Competitive: Km increases, Vmax remains the same.
-
Non-competitive: Km remains the same, Vmax decreases.
-
Uncompetitive: Both Km and Vmax decrease.
-
-
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be influenced by an inhibitor of a key enzyme and a general workflow for screening enzyme inhibitors.
Caption: Hypothetical inhibition of Cinnamate 4-hydroxylase (C4H) by this compound in the phenylpropanoid pathway.
References
- 1. Chemical inactivation of the cinnamate 4-hydroxylase allows for the accumulation of salicylic acid in elicited cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 3-Chloro-4-fluorocinnamic Acid in Advanced Materials
While direct, documented applications of 3-Chloro-4-fluorocinnamic acid in material science are not extensively reported in publicly available scientific literature, its unique chemical structure—featuring a photoreactive cinnamic acid backbone combined with the stability conferred by halogenation—suggests significant potential for use in the development of high-performance polymers and functional materials.
The presence of both chlorine and fluorine atoms on the phenyl ring is anticipated to impart desirable properties such as enhanced thermal stability, chemical resistance, and flame retardancy to any polymer matrix into which it is incorporated. The cinnamic acid moiety is well-known for its utility in creating photosensitive polymers, making this molecule a prime candidate for applications in photolithography and advanced coatings.
This document outlines potential applications and hypothetical protocols based on the established roles of similar halogenated and cinnamic acid-based compounds in material science.
Potential Application Notes
The bifunctionality of this compound, with its reactive carboxylic acid group and a polymerizable double bond, allows it to be used as a monomer or as a functionalizing agent for other polymers.
1. High-Performance Photoresist Polymers:
The cinnamate group is known for its ability to undergo [2+2] cycloaddition upon exposure to UV light, leading to cross-linking. This property is the basis for negative photoresists. The incorporation of this compound is expected to produce photoresists with:
-
High Thermal Stability: The halogen-carbon bonds are stronger than carbon-hydrogen bonds, leading to a polymer that can withstand higher processing temperatures.
-
Enhanced Chemical Resistance: The electron-withdrawing nature of chlorine and fluorine can protect the polymer backbone from chemical attack, particularly from developing and etching solutions.
-
Improved Dielectric Properties: Fluorinated polymers often exhibit low dielectric constants, which is advantageous in microelectronics.
2. Flame-Retardant and Weather-Resistant Coatings:
As a component in coatings, this compound could contribute to:
-
Inherent Flame Retardancy: Halogenated compounds are known to act as flame retardants by scavenging free radicals during combustion.
-
UV Stability: While the cinnamate group is UV-active, the halogenation can help to mitigate UV-induced degradation of the polymer backbone, leading to improved weatherability.
-
Hydrophobicity: The presence of fluorine can lower the surface energy of the coating, leading to water-repellent and self-cleaning properties.
3. Functional Linkers in Metal-Organic Frameworks (MOFs):
While not directly documented, cinnamic acid derivatives have been explored as linkers in MOFs. The chloro- and fluoro- substitutions on the phenyl ring of this compound could be used to tune the electronic properties and pore environment of MOFs for applications in:
-
Gas Storage and Separation: The polar nature of the C-Cl and C-F bonds could enhance the selective adsorption of certain gases.
-
Catalysis: The functional groups could serve as active sites or influence the catalytic activity of the metal nodes.
Experimental Protocols
The following are hypothetical protocols for the synthesis and utilization of materials incorporating this compound, based on standard laboratory procedures for similar compounds.
Protocol 1: Synthesis of a Negative Photoresist Polymer
Objective: To synthesize a photoresist polymer by grafting 3-Chloro-4-fluorocinnamoyl groups onto a polyvinyl alcohol (PVA) backbone.
Materials:
-
This compound
-
Polyvinyl alcohol (PVA, Mw = 50,000 g/mol )
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask, dissolve this compound in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 2 hours at 70°C.
-
Remove the excess thionyl chloride under reduced pressure to obtain 3-Chloro-4-fluorocinnamoyl chloride.
-
-
Polymer Functionalization:
-
Dissolve PVA in anhydrous DMF in a separate flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 3-Chloro-4-fluorocinnamoyl chloride in anhydrous DMF to the PVA solution, followed by the dropwise addition of anhydrous pyridine to act as an acid scavenger.
-
Allow the reaction to stir at room temperature for 24 hours.
-
-
Purification:
-
Precipitate the functionalized polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Filter the precipitate and wash thoroughly with methanol and then deionized water.
-
Dry the polymer in a vacuum oven at 50°C for 24 hours.
-
Characterization: The resulting polymer can be characterized by FTIR to confirm the presence of the cinnamate ester linkage and by ¹H NMR to determine the degree of functionalization.
Protocol 2: Photolithography using the Synthesized Photoresist
Objective: To pattern a silicon wafer using the synthesized 3-Chloro-4-fluorocinnamate functionalized PVA.
Materials:
-
Synthesized photoresist polymer
-
Propylene glycol methyl ether acetate (PGMEA)
-
Silicon wafer
-
Photomask
-
UV light source (e.g., mercury lamp with an i-line filter at 365 nm)
-
Developer solution (e.g., tetramethylammonium hydroxide solution)
Procedure:
-
Spin Coating:
-
Prepare a solution of the photoresist polymer in PGMEA.
-
Spin-coat the solution onto a clean silicon wafer at 3000 rpm for 30 seconds to achieve a uniform thin film.
-
Pre-bake the coated wafer on a hot plate at 90°C for 60 seconds to remove the solvent.
-
-
Exposure:
-
Place a photomask over the coated wafer.
-
Expose the wafer to UV light for a predetermined time to induce cross-linking in the exposed regions.
-
-
Development:
-
Immerse the wafer in the developer solution to dissolve the unexposed, un-cross-linked regions of the photoresist.
-
Rinse the wafer with deionized water and dry with a stream of nitrogen.
-
-
Post-Bake:
-
Post-bake the patterned wafer at 120°C for 90 seconds to further harden the cross-linked resist.
-
Data Presentation
The following table summarizes the anticipated properties of a hypothetical polymer derived from this compound compared to a non-halogenated cinnamic acid-based polymer.
| Property | Non-Halogenated Cinnamic Acid Polymer | This compound Polymer (Expected) | Rationale for Enhancement |
| Thermal Stability (Td) | Moderate | High | Stronger C-Cl and C-F bonds increase the energy required for decomposition. |
| Chemical Resistance | Good | Excellent | Electron-withdrawing halogens protect the polymer backbone from chemical attack. |
| Flame Retardancy | Low | High | Halogens act as free-radical scavengers in the gas phase during combustion. |
| Dielectric Constant | Moderate | Low | The presence of fluorine typically lowers the dielectric constant of polymers. |
| Photosensitivity | High | High | The cinnamate moiety provides inherent photosensitivity for cross-linking. |
Visualizations
Application Notes and Protocols for the Quantification of 3-Chloro-4-fluorocinnamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid. Cinnamic acid and its analogs are of significant interest in pharmaceutical research and development due to their diverse biological activities. Accurate and robust analytical methods for the quantification of this compound are crucial for pharmacokinetic studies, quality control of drug substances, and various research applications. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
A comparative overview of the primary analytical techniques for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
| Analytical Technique | Principle | Sample Preparation | Key Advantages |
| HPLC-UV | Separation based on polarity using a reversed-phase column, with detection by UV absorbance. | Simple dilution or solid-phase extraction. | Robust, cost-effective, and widely available. |
| LC-MS/MS | High-resolution separation by HPLC coupled with highly selective and sensitive detection by tandem mass spectrometry. | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. | High sensitivity and selectivity, suitable for complex matrices like plasma. |
| GC-MS | Separation of volatile compounds, with detection by mass spectrometry. Requires derivatization to increase volatility. | Derivatization (e.g., esterification) followed by liquid-liquid extraction. | High resolution for volatile and semi-volatile compounds. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and commonly used technique for the quantification of aromatic organic acids like this compound.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous phase and an organic solvent. A typical mobile phase could be a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound, which is anticipated to be in the range of 270-310 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
2. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation (General): Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Data Presentation: HPLC-UV Method Validation Parameters (for a related compound)
The following table presents typical validation parameters for the HPLC-UV analysis of a related organic acid. These values can serve as a benchmark for the method development and validation of this compound analysis.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column with smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: ESI in negative ion mode is typically suitable for carboxylic acids.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will be specific fragments. These transitions need to be optimized by direct infusion of a standard solution.
2. Sample Preparation (from Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate proteins. The supernatant is then evaporated and reconstituted in the initial mobile phase for injection.
-
Liquid-Liquid Extraction (LLE): Acidify the plasma sample and extract with a water-immiscible organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to retain the analyte and wash away interferences, followed by elution with an appropriate solvent.
Data Presentation: LC-MS/MS Method Validation Parameters (for a related compound)
The following table presents typical validation parameters for the LC-MS/MS analysis of a related organic acid in a biological matrix.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Matrix Effect | Monitored and compensated for with an internal standard. |
Experimental Workflow: LC-MS/MS Analysis from Plasma
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of this compound, provided that the compound is derivatized to increase its volatility.
Experimental Protocol
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: A temperature gradient program should be developed to ensure good separation of the derivatized analyte from other components. For instance, start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
Ionization Mode: EI at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
2. Sample Preparation and Derivatization:
-
Derivatization: The carboxylic acid group of this compound needs to be converted into a more volatile ester. A common method is methylation using a reagent like BF₃ in methanol or diazomethane.
-
Protocol for Methylation with BF₃/Methanol:
-
Dry the sample extract containing the acid.
-
Add a solution of 14% BF₃ in methanol.
-
Heat the mixture at 60-80 °C for 30-60 minutes.
-
After cooling, add water and extract the methyl ester into an organic solvent like hexane or ethyl acetate.
-
The organic layer is then concentrated and injected into the GC-MS.
-
-
Data Presentation: GC-MS Method Validation Parameters (for a related compound)
The following table presents typical validation parameters for the GC-MS analysis of a derivatized organic acid.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
Experimental Workflow: GC-MS Analysis with Derivatization
Caption: Workflow for GC-MS analysis of this compound with derivatization.
Application Notes and Protocols for 3-Chloro-4-fluorocinnamic acid in Crop Science Research
Audience: Researchers, scientists, and drug development professionals in the agricultural sector.
Disclaimer: The following application notes and protocols are based on research conducted on structurally similar cinnamic acid derivatives. Direct experimental data on 3-Chloro-4-fluorocinnamic acid in crop science is limited. These guidelines, therefore, serve as a foundational framework for initiating research into its potential applications.
Introduction
Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom that are gaining attention in crop science for their diverse biological activities.[1] Research has highlighted their potential as herbicides, plant growth regulators, and antimicrobial agents. Halogenated derivatives of cinnamic acid, in particular, have shown enhanced bioactivity.[2][3] this compound, a halogenated cinnamic acid, is a promising candidate for investigation in crop protection and enhancement strategies. This document provides detailed application notes and experimental protocols based on the known structure-activity relationships of related compounds.
Potential Applications in Crop Science
-
Herbicidal Activity: Substituted cinnamic acids have demonstrated significant pre-emergent herbicidal effects by inhibiting seed germination.[4][5] Halogenation, particularly with chlorine, on the phenyl ring has been shown to be a key factor in the phytotoxicity of cinnamic acid derivatives against parasitic weeds like Cuscuta campestris.[3] This suggests that this compound could be a potent herbicide.
-
Plant Growth Regulation: The geometric isomer of cinnamic acid plays a crucial role in its effect on plant growth. The cis-isomer of cinnamic acid acts as a natural auxin efflux inhibitor, which can promote lateral and adventitious root formation at low concentrations, potentially enhancing nutrient and water uptake.[6][7][8] Conversely, the trans-isomer can inhibit root growth by increasing the activity of indole-3-acetic acid (IAA) oxidase, an enzyme that degrades auxin.[9] The specific isomeric form of this compound would likely determine its primary role as either a growth promoter or inhibitor.
Data Presentation: Herbicidal and Growth Regulatory Effects of Cinnamic Acid Derivatives
The following tables summarize quantitative data from studies on various cinnamic acid derivatives, providing a basis for expected activity levels of this compound.
Table 1: Pre-emergent Herbicidal Activity of Substituted Cinnamanilides on Radish (Raphanus sativus) Seed Germination [4][5]
| Compound | Concentration (ppm) | Germination Inhibition (%) |
| 3-Chloro Cinnamanilide | 50 | 72.3 |
| 100 | 85.2 | |
| 200 | 92.6 | |
| 2-Nitro Cinnamanilide | 50 | 81.5 |
| 100 | 88.9 | |
| 200 | 96.3 | |
| 4-Nitro Cinnamanilide | 50 | 81.5 |
| 100 | 88.9 | |
| 200 | 96.3 | |
| Metribuzin (Standard) | 50 | 81.5 |
| 100 | 88.9 | |
| 200 | 96.3 |
Table 2: Growth Inhibition of Cuscuta campestris Seedlings by trans-Cinnamic Acid Analogs (1 mM) [3]
| Compound | Growth Inhibition (%) |
| trans-Cinnamic acid | 38.9 |
| ** trans-3-Chlorocinnamic acid | 49.4 |
| trans-4-Chlorocinnamic acid** | 50.6 |
| trans-4-Bromocinnamic acid | 55.7 |
| Methyl trans-cinnamate | 69.9 |
Experimental Protocols
Protocol 1: Assessment of Pre-emergent Herbicidal Activity
This protocol is designed to evaluate the effect of this compound on the seed germination and early seedling growth of a model weed species (e.g., radish, Raphanus sativus) and a representative crop species (e.g., wheat, Triticum aestivum) to assess both efficacy and selectivity.
Materials:
-
This compound
-
Certified seeds of a target weed and crop species
-
Petri dishes (90 mm diameter) with sterile filter paper (Whatman No. 1)
-
Acetone (for stock solution)
-
Distilled water
-
Growth chamber with controlled temperature (25 ± 2°C) and light conditions
-
Micropipettes and sterile tubes
-
Ruler or caliper
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of 10,000 ppm (10 mg/mL) of this compound in acetone.
-
From the stock solution, prepare a series of working concentrations (e.g., 50, 100, 200, 500 ppm) by diluting with distilled water. Ensure the final acetone concentration in each solution does not exceed 0.5% to avoid solvent-induced phytotoxicity.
-
A control solution should be prepared with the same concentration of acetone in distilled water.
-
-
Seed Plating:
-
Place two layers of sterile filter paper in each petri dish.
-
Arrange 20 seeds of the test species evenly on the filter paper in each dish.
-
Prepare three replicate dishes for each concentration and for the control.
-
-
Treatment Application:
-
Add 5 mL of the respective test solution or control solution to each petri dish, ensuring the filter paper is saturated.
-
Seal the petri dishes with paraffin film to prevent evaporation.
-
-
Incubation:
-
Place the petri dishes in a growth chamber at 25 ± 2°C with a 16/8 hour (light/dark) photoperiod for 7-10 days.
-
-
Data Collection and Analysis:
-
After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged to at least 2 mm.
-
Measure the root and shoot length of each germinated seedling.
-
Calculate the Germination Inhibition (%) for each concentration using the formula:
-
Inhibition (%) = [(Control Germination - Treatment Germination) / Control Germination] * 100
-
-
Calculate the average root and shoot length and their respective inhibition percentages compared to the control.
-
Analyze the data for statistical significance (e.g., using ANOVA).
-
Protocol 2: Evaluation of Plant Growth Regulatory Effects on Root Architecture
This protocol is based on the known auxin-like activity of cis-cinnamic acid and aims to determine if this compound promotes lateral root formation. Arabidopsis thaliana is an ideal model system for this assay.
Materials:
-
This compound (ideally, both cis and trans isomers if available)
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Square petri plates (100 x 100 mm)
-
Murashige and Skoog (MS) medium including vitamins and 1% sucrose, solidified with 0.8% agar
-
Growth chamber with controlled temperature (22°C) and long-day light conditions (16h light / 8h dark)
-
Stereomicroscope
-
Image analysis software (e.g., ImageJ)
Methodology:
-
Preparation of Growth Medium:
-
Prepare MS agar medium and autoclave.
-
While the medium is cooling (to approx. 50-60°C), add this compound from a filter-sterilized stock solution to achieve final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
Pour the medium into sterile square petri plates and allow them to solidify vertically.
-
-
Seed Sterilization and Plating:
-
Surface-sterilize Arabidopsis seeds using 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, and then rinse 3-5 times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Pipette individual seeds in a line onto the surface of the agar plates, about 1 cm from the top.
-
-
Incubation and Observation:
-
Place the plates vertically in a growth chamber to allow roots to grow along the agar surface.
-
After 5 days, measure the primary root length of the seedlings.
-
Continue incubation. From day 7 to day 14, count the number of emerged lateral roots per seedling under a stereomicroscope.
-
-
Data Analysis:
-
Calculate the average primary root length and the average number of lateral roots for each treatment and the control.
-
Determine the lateral root density (number of lateral roots per cm of primary root).
-
Compare the results from the treated plates to the control plates to determine if the compound inhibits primary root growth while promoting lateral root formation, a characteristic phenotype of auxin transport inhibitors.[6][7]
-
Perform statistical analysis to determine significance.
-
Visualizations: Pathways and Workflows
Proposed Mechanism of Action: Auxin Efflux Inhibition
The diagram below illustrates the proposed mechanism by which a cis-cinnamic acid derivative like this compound may exert its plant growth regulatory effects by inhibiting auxin efflux, leading to localized auxin accumulation and subsequent changes in root development.
Caption: Proposed mechanism of auxin efflux inhibition by cis-3-Chloro-4-fluorocinnamic acid.
Proposed Mechanism of Action: Herbicidal Effect
This diagram outlines a potential mechanism for the herbicidal action of this compound, focusing on the disruption of essential biosynthetic pathways, a common mode of action for allelochemicals.
Caption: Potential herbicidal mechanisms of this compound in plants.
Experimental Workflow for Bioactivity Screening
The following workflow provides a logical sequence for screening and characterizing the bioactivity of this compound in a crop science context.
Caption: A streamlined workflow for evaluating the bioactivity of novel compounds.
References
- 1. Cinnamic acid derivatives in agrochemicals: current use and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. cis-Cinnamic Acid Is a Novel, Natural Auxin Efflux Inhibitor That Promotes Lateral Root Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cis-Cinnamic acid is a natural plant growth-promoting compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinnamic Acid Increases Lignin Production and Inhibits Soybean Root Growth - PMC [pmc.ncbi.nlm.nih.gov]
Developing Assays with 3-Chloro-4-fluorocinnamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring compound found in various plants. Cinnamic acid and its derivatives have garnered significant scientific interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen atoms, such as chlorine and fluorine, to the cinnamic acid scaffold can modulate its physicochemical properties and enhance its therapeutic potential.
These application notes provide a comprehensive guide to developing assays using this compound, leveraging the known biological activities of structurally similar halogenated cinnamic acid derivatives. The protocols detailed below are based on established methodologies for evaluating the antimicrobial and anticancer potential of this class of compounds.
Application Note 1: Antimicrobial Activity Screening
Halogenated cinnamic acid derivatives have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. The antimicrobial action is thought to involve the disruption of cell membranes, inhibition of essential enzymes, and interference with microbial signaling pathways. Assays designed to screen for these activities are crucial in the preliminary stages of drug discovery.
Key Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC/MFC).
Materials:
-
This compound
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well plate to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism corresponding to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.
-
MBC/MFC Determination: To determine the MBC/MFC, an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that prevents any growth on the subculture plates after incubation is the MBC/MFC.
Data Presentation
The results of antimicrobial screening can be summarized in the following table format:
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Data | Data |
| Escherichia coli | Data | Data |
| Candida albicans | Data | Data |
Proposed Antimicrobial Mechanism of Action
Application Note 2: Anticancer Activity Evaluation
Cinnamic acid derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are believed to involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Key Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal cell line (e.g., MCF-10A for non-cancerous breast epithelial cells) for selectivity assessment
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer and normal cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The cytotoxic effects of this compound can be presented in a table as follows:
| Cell Line | IC50 (µM) after 48h | Selectivity Index (SI)* |
| MCF-7 (Breast Cancer) | Data | Data |
| A549 (Lung Cancer) | Data | Data |
| MCF-10A (Normal) | Data | N/A |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Proposed Anticancer Signaling Pathway
Experimental Workflow for Assay Development
The following diagram illustrates a logical workflow for the initial development and characterization of assays involving this compound.
Disclaimer
The application notes and protocols provided are intended for guidance and are based on the known biological activities of structurally related cinnamic acid derivatives. Researchers should optimize these protocols for their specific experimental conditions and cell lines. The proposed mechanisms of action are based on existing literature for analogous compounds and require experimental validation for this compound.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Chloro-4-fluorocinnamic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of crude 3-Chloro-4-fluorocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities depend on the synthetic route employed. For a typical synthesis, such as a Knoevenagel condensation, common impurities may include:
-
Geometric Isomers: The cis-isomer of this compound may form as a byproduct.
-
Unreacted Starting Materials: Residual 3-chloro-4-fluorobenzaldehyde and malonic acid may be present.
-
Positional Isomers: Depending on the purity of the initial reagents, other chloro- and fluoro-substituted cinnamic acid isomers could be present in trace amounts.[1]
-
Byproducts from Side Reactions: Other unforeseen products from side reactions during the synthesis.
Q2: What is a suitable method for purifying crude this compound?
Recrystallization is a commonly employed and effective technique for purifying crude this compound. Acid-base extraction can also be utilized to separate the acidic product from neutral or basic impurities. For challenging separations or to achieve very high purity, column chromatography may be necessary.
Q3: How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Based on the properties of structurally similar compounds like 4-fluorocinnamic acid and 4-chlorocinnamic acid, which are soluble in common organic solvents, a good starting point would be a mixed solvent system, such as ethanol/water or methanol/water.[1][2][3] It is also noted that 4-chlorocinnamic acid can be recrystallized from ethanol or aqueous ethanol.[3]
Q4: My purified product has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp and well-defined melting point. Further purification steps are recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Oiling Out During Recrystallization | The boiling point of the solvent may be higher than the melting point of the compound. | Use a solvent with a lower boiling point. Add a small amount of a co-solvent in which the compound is more soluble to the hot mixture before cooling. |
| High concentration of impurities. | Consider a preliminary purification step like an acid-base extraction before recrystallization. | |
| Poor Crystal Formation or No Crystals | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. |
| The solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling. | |
| Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth. Add a seed crystal of pure product if available. | ||
| Colored Impurities in Final Product | Colored byproducts are co-crystallizing with the desired compound. | During the hot dissolution step of recrystallization, add a small amount of activated charcoal to the solution, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities. |
| Low Yield of Purified Product | Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely. | |
| The product has some solubility in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent to wash the collected crystals. |
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water Solvent System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to a boil for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Reheat the solution to ensure all the compound is dissolved. Slowly add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release any pressure. The deprotonated this compound will move to the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.
-
Re-acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution becomes acidic (check with pH paper). The this compound will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.
Visualized Workflow
Caption: Recrystallization workflow for this compound.
Caption: Acid-base extraction workflow for purification.
References
Technical Support Center: Synthesis of 3-Chloro-4-fluorocinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Chloro-4-fluorocinnamic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via common synthetic routes.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Starting Materials | - Ensure the purity of 3-chloro-4-fluorobenzaldehyde; it can oxidize to the corresponding benzoic acid over time. Purify by distillation or recrystallization if necessary.- For Knoevenagel condensation, use fresh, dry malonic acid.- For Perkin reactions, use anhydrous acetic anhydride and a freshly fused and ground alkali salt of the acid. |
| Suboptimal Reaction Temperature | - For Knoevenagel and Perkin reactions, ensure the temperature is high enough to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).- For Heck reactions, the optimal temperature can vary depending on the catalyst and ligands used. A temperature screening may be necessary. |
| Incorrect Base or Catalyst Concentration | - The choice and amount of base are critical. In Knoevenagel condensations, using pyridine as both solvent and base is common. In Perkin reactions, the alkali salt of the acid anhydride acts as the catalyst.[1] For Heck reactions, the base is crucial for catalyst regeneration.[2] |
| Catalyst Deactivation (Heck Reaction) | - Ensure anaerobic conditions if using an oxygen-sensitive catalyst.- Use high-purity reagents to avoid catalyst poisoning. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of Reagents | - In Knoevenagel and Perkin-type reactions, the enolizable component (e.g., acetic anhydride or malonic acid) can undergo self-condensation. This can be minimized by the slow addition of the base or by pre-forming the enolate at a low temperature before adding the aldehyde. |
| Decarboxylation of the Product | - In the Doebner modification of the Knoevenagel condensation, decarboxylation of the initially formed dicarboxylic acid is an intended step.[1] However, excessive heat or prolonged reaction times can lead to further decarboxylation of the desired cinnamic acid product. |
| Cannizzaro Reaction of the Aldehyde | - In the presence of a strong base, 3-chloro-4-fluorobenzaldehyde, which lacks α-hydrogens, can undergo a Cannizzaro reaction to yield the corresponding alcohol (3-chloro-4-fluorobenzyl alcohol) and carboxylic acid (3-chloro-4-fluorobenzoic acid).[3] Using a weaker base can mitigate this. |
| Isomerization of the Double Bond (Heck Reaction) | - The Heck reaction typically yields the trans (E) isomer as the major product. However, under certain conditions, isomerization to the cis (Z) isomer can occur. The choice of catalyst, ligands, and base can influence the stereoselectivity. |
| Formation of Reductive Heck Product | - A common side reaction in the Heck reaction is the formation of a conjugate addition product instead of the desired substitution product.[4] This can be influenced by the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for preparing this compound?
A1: The choice of synthetic route depends on the available starting materials, scale, and desired purity.
-
The Knoevenagel-Doebner condensation of 3-chloro-4-fluorobenzaldehyde with malonic acid is a high-yield and efficient method.[5]
-
The Perkin reaction using 3-chloro-4-fluorobenzaldehyde and acetic anhydride is a classic method for cinnamic acid synthesis.[1]
-
The Heck reaction of a 3-chloro-4-fluoroaryl halide with acrylic acid offers a modern and versatile approach.[5]
Q2: How can I purify the crude this compound?
A2: Recrystallization is the most common method for purifying crude this compound. A suitable solvent system would be one in which the product is soluble at high temperatures and sparingly soluble at low temperatures. Ethanol/water mixtures are often a good starting point for cinnamic acid derivatives.[6] Washing the collected crystals with a small amount of cold solvent helps remove soluble impurities.
Q3: What are the expected spectroscopic signatures for this compound?
A3: Characterization is typically performed using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The ¹H NMR spectrum should show characteristic signals for the vinylic protons and the aromatic protons. The IR spectrum will exhibit a strong carbonyl stretch for the carboxylic acid and C=C stretching bands.
Q4: What are some common impurities to look out for in the final product?
A4: Depending on the synthetic route, common impurities may include:
-
Unreacted 3-chloro-4-fluorobenzaldehyde.
-
Side products from the Cannizzaro reaction (3-chloro-4-fluorobenzyl alcohol and 3-chloro-4-fluorobenzoic acid).[3]
-
The cis (Z) isomer of this compound.
-
Residual solvents from the reaction or purification steps.[7]
Data Presentation
Table 1: Comparison of Synthetic Methods for Cinnamic Acid Derivatives
| Method | Starting Materials | Typical Reagents & Conditions | Common Side Reactions | Typical Yield Range (%) |
| Knoevenagel-Doebner Condensation | Aromatic aldehyde, Malonic acid | Pyridine, Piperidine, Heat | Decarboxylation of dicarboxylic acid intermediate | 70-90 |
| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid, High temperature | Self-condensation of anhydride, Cannizzaro reaction | 40-70 |
| Heck Reaction | Aryl halide, Alkene (e.g., acrylic acid) | Palladium catalyst, Base, Ligands | Double bond isomerization, Reductive Heck product formation | 60-95 |
Note: Yields are generalized for cinnamic acid syntheses and may vary for this compound.
Experimental Protocols
Protocol 1: Knoevenagel-Doebner Condensation for this compound
This protocol is adapted from the synthesis of a similar compound, trans-3,4-difluorocinnamic acid.[5]
-
Reaction Setup: In a round-bottom flask, combine 3-chloro-4-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (as solvent).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux (around 115°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water).
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. veeprho.com [veeprho.com]
Technical Support Center: Synthesis of 3-Chloro-4-fluorocinnamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Chloro-4-fluorocinnamic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The three most prevalent methods for synthesizing this compound are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction. Each route offers distinct advantages and challenges in terms of starting materials, reaction conditions, and yield.
Q2: How do I choose the most appropriate synthetic route?
A2: The choice of synthesis route depends on several factors, including the availability and cost of starting materials, desired yield and purity, and the scale of the reaction.
-
Perkin Reaction: A classic method involving the condensation of 3-chloro-4-fluorobenzaldehyde with acetic anhydride. It is a straightforward, one-pot synthesis but may require high temperatures.[1][2]
-
Knoevenagel Condensation: This reaction between 3-chloro-4-fluorobenzaldehyde and an active methylene compound like malonic acid is known for its high yields and milder reaction conditions compared to the Perkin reaction.[3][4][5]
-
Heck Reaction: A versatile palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-chloro-4-fluoro-iodobenzene) and acrylic acid. This method offers good control over stereoselectivity but requires a more complex catalytic system.[6][7]
Q3: What are the key parameters to optimize for maximizing the yield of this compound?
A3: Optimizing reaction conditions is crucial for a successful synthesis. Key parameters to consider include:
-
Temperature: The optimal temperature varies for each reaction type.
-
Catalyst: The choice and amount of catalyst are critical. For instance, the base used in the Perkin and Knoevenagel reactions and the palladium catalyst in the Heck reaction significantly influence the outcome.
-
Solvent: The polarity and boiling point of the solvent can affect reaction rates and yields.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Q4: My yield is consistently low. What are the common causes?
A4: Low yields can be attributed to several factors:
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Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Product loss during workup: Significant amounts of product can be lost during extraction, washing, and purification steps.[6]
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Purity of reagents: The presence of impurities in starting materials or solvents can interfere with the reaction.
Q5: How can I purify the crude this compound?
A5: Recrystallization is a common and effective method for purifying crude this compound. A suitable solvent system, such as an ethanol/water mixture, can be used. The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[8] Liquid-liquid extraction can also be employed to separate the acidic product from neutral or basic impurities.[9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Perkin Reaction Troubleshooting
Q: The Perkin reaction with 3-chloro-4-fluorobenzaldehyde is not proceeding or is giving a very low yield. What could be the problem?
A:
-
Insufficient Temperature: The Perkin reaction often requires high temperatures (typically >160 °C) to proceed efficiently.[10] Ensure your reaction is heated to the appropriate temperature.
-
Inactive Base: The alkali salt of the acid anhydride (e.g., sodium acetate) acts as the catalyst. Ensure it is anhydrous and finely powdered for optimal activity.
-
Moisture: The presence of moisture can hydrolyze the acetic anhydride, reducing its effectiveness. Ensure all glassware is dry and use anhydrous reagents.
Knoevenagel Condensation Troubleshooting
Q: I am observing the formation of multiple products in the Knoevenagel condensation. How can I improve the selectivity?
A:
-
Choice of Base: The basicity of the catalyst is crucial. Weak bases like pyridine or piperidine are commonly used.[3][4] Stronger bases can lead to side reactions.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the desired reaction pathway.
-
Stoichiometry: Carefully control the molar ratio of the reactants. An excess of one reactant may lead to the formation of byproducts.
Heck Reaction Troubleshooting
Q: The palladium catalyst in my Heck reaction seems to be deactivating, leading to an incomplete reaction. What can I do?
A:
-
Catalyst Choice: The stability and activity of the palladium catalyst are key. Palladium(II) acetate is a common precatalyst, but the choice of ligands can significantly impact performance.[7]
-
Base: The choice of base is critical for regenerating the active Pd(0) catalyst. Triethylamine or an inorganic base like potassium carbonate is often used.[11]
-
Oxygen: The Heck reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can oxidize and deactivate the Pd(0) catalyst.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of cinnamic acid derivatives using different methods. Note that these are generalized conditions and may require optimization for the synthesis of this compound.
| Synthesis Route | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Perkin Reaction | Aromatic Aldehyde, Acetic Anhydride | Sodium Acetate | Acetic Anhydride | 160-180 | 3-5 | 50-82[1] |
| Knoevenagel Condensation | Aromatic Aldehyde, Malonic Acid | Pyridine/Piperidine | Pyridine | Reflux | 2-4 | 70-85[4] |
| Heck Reaction | Aryl Halide, Acrylic Acid | Pd(OAc)₂, Ligand, Base | DMF, Water | 100-140 | 6-24 | 35-95[6][11] |
Experimental Protocols
Perkin Reaction Protocol
-
In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-fluorobenzaldehyde (10 mmol), acetic anhydride (30 mmol), and anhydrous potassium acetate (15 mmol).
-
Heat the reaction mixture to 180°C in an oil bath and maintain this temperature for 5 hours with constant stirring.
-
Allow the mixture to cool to room temperature and then pour it into 100 mL of cold water.
-
Stir the mixture vigorously until the oily product solidifies.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
To purify, dissolve the crude product in a 5% sodium carbonate solution, treat with activated charcoal, and filter.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the pure this compound.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry.
Knoevenagel Condensation Protocol
-
In a round-bottom flask, dissolve malonic acid (12 mmol) in pyridine (20 mL).
-
Add 3-chloro-4-fluorobenzaldehyde (10 mmol) and a catalytic amount of piperidine (0.5 mL).
-
Heat the mixture to reflux for 2-3 hours.[4]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Heck Reaction Protocol
-
To a Schlenk flask under an inert atmosphere, add 3-chloro-4-fluoro-iodobenzene (10 mmol), acrylic acid (12 mmol), palladium(II) acetate (0.2 mmol), triphenylphosphine (0.4 mmol), and triethylamine (15 mmol) in N,N-dimethylformamide (DMF) (50 mL).
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Heat the reaction mixture to 120°C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of water.
-
Acidify the aqueous solution with 2M HCl to a pH of 2.
-
Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
Caption: Simplified mechanism of the Knoevenagel condensation.
References
- 1. longdom.org [longdom.org]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. odinity.com [odinity.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 3-Chloro-4-fluorocinnamic acid in solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3-Chloro-4-fluorocinnamic acid in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in its solid form?
A1: In its solid state, this compound is generally stable when stored in a tightly sealed container in a cool, dry, and dark place.[1][2] The crystalline structure and strong chemical bonds contribute to its stability. However, prolonged exposure to high humidity, elevated temperatures, or light may lead to gradual degradation.
Q2: What are the primary degradation pathways for this compound in solution?
A2: Based on the structure of cinnamic acid derivatives, the primary degradation pathways for this compound in solution are anticipated to include:
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Oxidative Degradation: The acrylic acid side chain is susceptible to oxidation, which could lead to the formation of smaller carboxylic acids, aldehydes, or even cleavage of the side chain.
-
Photodegradation: The conjugated system of the aromatic ring and the acrylic acid side chain can absorb UV light. This may lead to isomerization from the trans to the cis isomer, cyclization reactions, or photo-oxidative degradation.
-
Hydrolysis: Under extreme pH conditions (strong acid or base) and elevated temperatures, hydrolysis of the carboxylic acid group or other reactions involving the side chain could occur, though this is generally less common for cinnamic acid derivatives under typical experimental conditions.
Q3: In which common laboratory solvents is this compound expected to be soluble?
-
Methanol
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Ethyl acetate
Solubility in non-polar solvents like hexane and toluene is expected to be low.[3]
Q4: What analytical methods are recommended for monitoring the stability of this compound in solution?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the purity and stability of aromatic compounds like this compound.[4][5] A reversed-phase C18 column is typically suitable for separating the parent compound from its potential degradation products. For more detailed identification of impurities, HPLC coupled with Mass Spectrometry (HPLC-MS) is recommended.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram after sample preparation. | Degradation of the compound during sample preparation. | Prepare samples fresh and analyze them promptly. Avoid prolonged exposure to light or elevated temperatures. Ensure the solvent used for dissolution is compatible and does not promote degradation. |
| Loss of compound concentration over time in a stock solution. | Instability of the compound in the chosen solvent under storage conditions. | Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protect them from light. Consider using a more inert solvent or adjusting the pH of the solution. Perform a preliminary stability study in the chosen solvent to determine the acceptable storage duration. |
| Inconsistent results in bioassays. | Degradation of the test compound in the assay medium. | Evaluate the stability of this compound directly in the assay buffer under the experimental conditions (e.g., temperature, pH, presence of other components). Prepare fresh dilutions from a stable stock solution immediately before each experiment. |
| Precipitation of the compound from solution. | Poor solubility or change in solvent composition/temperature. | Ensure the concentration of the compound is below its saturation point in the chosen solvent. When mixing with aqueous buffers, be mindful of potential precipitation and consider using a co-solvent. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7][8] The following are general protocols that can be adapted for this compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Heat the solution at 60°C.
-
Withdraw samples at predetermined time points (e.g., 2, 8, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Heat the solution at 60°C.
-
Withdraw samples at predetermined time points (e.g., 2, 8, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 6% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Withdraw samples at predetermined time points (e.g., 2, 8, and 24 hours).
-
-
Thermal Degradation (in Solution):
-
Mix 1 mL of the stock solution with 9 mL of purified water (or the solvent of interest).
-
Heat the solution at 60°C.
-
Withdraw samples at predetermined time points (e.g., 8, 24, and 48 hours).
-
-
Photostability (in Solution):
-
Prepare a solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water) in a quartz cuvette or a photostability chamber.
-
Expose the sample to light conditions as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study on this compound
| Stress Condition | Parameters | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) | Observations (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | < 5% | 1 | Minor degradation observed. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | ~ 10% | 2 | Moderate degradation with two major degradants. |
| Oxidative | 6% H₂O₂ at RT for 8h | ~ 20% | >3 | Significant degradation with multiple products. |
| Thermal (Solution) | 60°C in Water for 48h | ~ 5% | 1 | Minor degradation observed. |
| Photostability | ICH Q1B conditions | ~ 15% | 2 | Isomerization and other degradation products noted. |
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways for this compound in solution.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk [cinnamic-acid.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: 3-Chloro-4-fluorocinnamic Acid Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 3-chloro-4-fluorocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
This compound is a solid at room temperature with a molecular formula of C₉H₆ClFO₂ and a molecular weight of 200.59 g/mol .[1] It is typically available with a purity of 95%.[1]
Q2: Which solvents are suitable for the crystallization of this compound?
Q3: What are the common crystallization methods for cinnamic acid derivatives?
Common methods include cooling crystallization, antisolvent crystallization, and evaporation crystallization. Co-crystallization with a suitable co-former is another technique used to modify the physicochemical properties of cinnamic acid derivatives.[5][6]
Q4: How can I improve the purity of my this compound crystals?
Slow cooling rates during crystallization are crucial as rapid crystallization can trap impurities within the crystal lattice.[4] If the solution is colored, adding a small amount of activated charcoal during the dissolution step can help remove colored impurities before hot filtration.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cools too quickly, causing the compound to come out of solution above its melting point.[4]
-
Solution 1: Re-dissolve and Dilute. Reheat the solution to dissolve the oil. Add a small amount of the primary solvent to dilute the solution slightly. This will lower the saturation point and encourage crystallization to occur at a lower temperature.[3][4]
-
Solution 2: Slow Cooling. Ensure the solution cools down slowly. You can insulate the flask to slow the rate of cooling, allowing more time for nucleation and crystal growth.[3]
Q2: No crystals are forming, even after the solution has cooled. What are my options?
This typically indicates that the solution is not sufficiently supersaturated.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small "seed crystal" of pure this compound to initiate crystallization.[3][4]
-
Solution 2: Increase Concentration. If seeding is unsuccessful, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow the more concentrated solution to cool slowly.[4]
-
Solution 3: Add an Antisolvent. If you are using a single solvent system, you can try adding a miscible "antisolvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.[3]
Q3: The crystallization happened too quickly, resulting in fine powder instead of larger crystals. What went wrong?
Rapid crystallization often leads to the formation of small, impure crystals.[4]
-
Solution 1: Use More Solvent. The solution may have been too concentrated. Re-dissolve the solid by heating and add a small amount of additional solvent. This will ensure that the solution becomes saturated at a lower temperature, promoting slower crystal growth upon cooling.[4]
-
Solution 2: Slower Cooling. Avoid placing the flask directly in an ice bath from a high temperature. Allow it to cool to room temperature first, and then gradually cool it further if necessary.
Q4: The recovery of my crystallized product is very low. How can I improve the yield?
A low yield can result from several factors.
-
Solution 1: Minimize Solvent Usage. While you need enough solvent to dissolve the compound when hot, using an excessive amount will result in a significant portion of your product remaining in the mother liquor upon cooling.[4] Use the minimum amount of hot solvent necessary for complete dissolution.
-
Solution 2: Cool for a Sufficient Time. Ensure the solution has been cooled for an adequate amount of time to allow for maximum precipitation of the product. Cooling in an ice bath after initial cooling to room temperature can increase the yield.
-
Solution 3: Check the Mother Liquor. After filtering your crystals, you can cool the mother liquor further to see if a second crop of crystals will form. Be aware that this second crop may be less pure than the first.
Data Presentation
Table 1: Qualitative Solvent Screening for this compound Crystallization
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior | Potential Use |
| Water | High | 100 | Very low solubility at all temperatures | Antisolvent |
| Ethanol | High | 78.37 | Good solubility, especially when hot | Primary solvent in a mixed system with water |
| Methanol | High | 64.7 | High solubility, may require an antisolvent | Primary solvent |
| Isopropanol | Medium | 82.6 | Good solubility when hot, moderate when cold | Single solvent or primary solvent |
| Ethyl Acetate | Medium | 77.1 | Good solubility when hot, moderate when cold | Single solvent |
| Toluene | Low | 110.6 | Moderate solubility when hot, low when cold | Single solvent |
| Hexane | Low | 68 | Very low solubility at all temperatures | Antisolvent |
Note: This table is based on general principles for aromatic carboxylic acids. Experimental verification is crucial to determine the optimal solvent system for this compound.
Experimental Protocols
Cooling Crystallization Protocol
This protocol outlines a general procedure for the purification of this compound using a single solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol or toluene) and heat the mixture gently with stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Antisolvent Crystallization Protocol
This protocol is useful when the compound is highly soluble in a solvent at room temperature.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., ethanol) at room temperature.
-
Antisolvent Addition: Slowly add an antisolvent (e.g., water) dropwise with stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly reaches a point of insolubility.
-
Isolation and Drying: Collect and dry the crystals as described in the cooling crystallization protocol.
Visualizations
Caption: A generalized workflow for the cooling crystallization of this compound.
Caption: A troubleshooting decision tree for common crystallization problems.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 3-Chloro-4-fluorocinnamic Acid Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Chloro-4-fluorocinnamic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound start from 3-Chloro-4-fluorobenzaldehyde. The key synthetic routes include:
-
Knoevenagel Condensation: This is a widely used method involving the reaction of 3-Chloro-4-fluorobenzaldehyde with an active methylene compound, typically malonic acid, in the presence of a basic catalyst.[1][2] This method is often preferred for its high yields and milder reaction conditions. The presence of halogen substituents on the benzaldehyde can accelerate the reaction, sometimes leading to quantitative yields.[3]
-
Perkin Reaction: This classic method involves the condensation of 3-Chloro-4-fluorobenzaldehyde with an acid anhydride (e.g., acetic anhydride) and an alkali salt of the corresponding acid (e.g., anhydrous sodium acetate).[4][5][6] While effective, a significant drawback is the potential for unwanted side reactions in the basic medium.[4][7][8]
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction can also be used, typically by reacting an aryl halide with an alkene like acrylic acid.[9][10] It is a powerful method for C-C bond formation but requires a palladium catalyst and specific ligands.[9][11]
Q2: How do the chloro and fluoro substituents affect the synthesis?
A2: The chlorine and fluorine atoms are electron-withdrawing groups. In reactions like the Knoevenagel condensation, these substituents increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This generally accelerates the reaction rate and can lead to higher yields compared to unsubstituted benzaldehyde.[3]
Q3: What are the typical starting materials and reagents required?
A3: The primary starting material is 3-Chloro-4-fluorobenzaldehyde.[12] Depending on the chosen synthesis route, other key reagents include:
-
For Knoevenagel Condensation: Malonic acid and a base catalyst (e.g., pyridine, piperidine, triethylamine, or DABCO).[1][3][13]
-
For Perkin Reaction: Acetic anhydride and anhydrous sodium or potassium acetate.[5][14]
Q4: What safety precautions should be taken during the synthesis?
A4: Standard laboratory safety protocols should be strictly followed. 3-Chloro-4-fluorobenzaldehyde may cause skin, eye, and respiratory irritation.[12] Many catalysts, such as pyridine, are toxic and should be handled in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Workflow Overview
The general process for synthesizing this compound via Knoevenagel condensation involves the reaction of the starting aldehyde with malonic acid, followed by workup and purification.
Caption: A typical workflow for Knoevenagel synthesis and product isolation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst or insufficient amount. | - Use a fresh, pure catalyst. Pyridine should be distilled and stored over KOH.[3]- Increase the catalyst loading slightly, but avoid large excesses which can promote side reactions. |
| Reaction time is too short or temperature is too low. | - For Knoevenagel condensations, heating on a water bath for 1-4 hours is often sufficient, especially with halogenated aldehydes.[3]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Presence of water in reagents (for Perkin reaction). | - Ensure anhydrous conditions. Use freshly dried sodium acetate and distilled acetic anhydride. | |
| Formation of Side Products / Impurities | Unwanted side reactions in the Perkin condensation. | - The Perkin reaction is known to produce side products when aldehydes react with the base.[4][7]- Consider switching to the Knoevenagel condensation, which is often cleaner and gives higher yields for this type of substrate.[3] |
| Incomplete decarboxylation in the Knoevenagel reaction. | - Ensure the reaction is heated for a sufficient duration to drive off CO2. The cessation of effervescence is a good indicator.[3] | |
| Reaction Stalls or is Sluggish | Poor choice of solvent or base. | - For Knoevenagel reactions, pyridine is a classic solvent and catalyst.[3] Triethylamine in toluene is a common alternative.[1]- For challenging substrates, stronger base/solvent systems like DABCO in DMF can significantly reduce reaction times.[13][15] |
| Product is an Oil or Fails to Crystallize | Impurities are present, depressing the melting point. | - Wash the crude product thoroughly. - Attempt recrystallization from a different solvent system. An ethanol/water mixture is often effective for purifying substituted cinnamic acids.[16] |
| Oiling out during recrystallization. | - This occurs if the solution is supersaturated at a temperature above the product's melting point. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.[16] | |
| Product is Colored | Impurities from starting materials or side reactions. | - During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon and perform a hot gravity filtration to remove colored impurities before allowing the solution to cool.[16] |
Experimental Protocols
Protocol 1: Knoevenagel-Doebner Condensation
This protocol is a robust method for synthesizing this compound with high yields.
Materials:
-
3-Chloro-4-fluorobenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Toluene
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-Chloro-4-fluorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and toluene (as solvent).
-
Add a catalytic amount of pyridine (e.g., 0.1 equivalents).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses. The reaction is typically complete within 1-3 hours, which can be monitored by the cessation of CO2 evolution and by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the product precipitates completely.
-
Collect the crude solid by vacuum filtration and wash it with cold water.
-
Purify the crude this compound by recrystallization from an ethanol/water mixture to yield the final product.[16]
Protocol 2: Perkin Reaction
This classic protocol provides an alternative route for the synthesis.
Materials:
-
3-Chloro-4-fluorobenzaldehyde
-
Acetic anhydride
-
Anhydrous potassium acetate or sodium acetate
-
Sodium carbonate solution
-
Hydrochloric acid (concentrated)
Procedure:
-
Combine 3-Chloro-4-fluorobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and freshly fused, powdered anhydrous potassium acetate (1 equivalent) in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture in an oil bath at 180°C for 5-8 hours.[17]
-
Allow the mixture to cool slightly and pour it into a beaker of water while still warm.
-
Boil the mixture for 15-20 minutes to hydrolyze the excess acetic anhydride.
-
Once cooled, make the solution alkaline by adding sodium carbonate solution to dissolve the acidic product.
-
Perform a steam distillation or filter the solution to remove any unreacted aldehyde.
-
Acidify the cool filtrate with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent.
Reaction Mechanism and Optimization
Understanding the reaction mechanism is key to optimization. The Knoevenagel condensation proceeds through several key steps, each presenting an opportunity for optimization.
Caption: Key steps in the Knoevenagel condensation mechanism.
Optimization Points:
-
Deprotonation (Step 1): The choice of base is critical. Weak bases like pyridine or triethylamine are commonly used.[1][3] For faster reactions, stronger, non-nucleophilic bases like DABCO can be employed.[13]
-
Dehydration (Step 2): This step is often the rate-limiting one. Removing water as it forms, for instance with a Dean-Stark apparatus, can drive the reaction to completion.
-
Decarboxylation (Step 3): This final step is driven by heat. Ensuring the reaction temperature is adequate for CO2 expulsion is necessary to obtain the final cinnamic acid product rather than the intermediate dicarboxylic acid.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. bepls.com [bepls.com]
- 3. ias.ac.in [ias.ac.in]
- 4. jocpr.com [jocpr.com]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. 34328-61-5 Cas No. | 3-Chloro-4-fluorobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 13. asianpubs.org [asianpubs.org]
- 14. byjus.com [byjus.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-Chloro-4-fluorocinnamic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Chloro-4-fluorocinnamic acid.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing effective purification protocols and for assessing product purity.
| Property | Value |
| CAS Number | 155814-22-5[1][] |
| Molecular Formula | C₉H₆ClFO₂[1][] |
| Molecular Weight | 200.59 g/mol [1][] |
| Appearance | Solid[1] |
| Purity (Typical) | ≥95%[1] |
| Boiling Point | 326.1°C at 760 mmHg[] |
| IUPAC Name | (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities typically arise from the synthetic route used. For syntheses involving Perkin or Knoevenagel condensations, you can expect:
-
Unreacted Starting Materials : Residual 3-chloro-4-fluorobenzaldehyde and malonic acid or acetic anhydride may be present.[3][4]
-
cis-isomer : The geometric isomer, (Z)-3-(3-chloro-4-fluorophenyl)acrylic acid, is often formed as a minor byproduct during the condensation reaction.[3]
-
Positional Isomers : If the starting materials are not of high purity, other chloro-fluorocinnamic acid isomers could be present in trace amounts.[3]
-
Side-Reaction Products : Minor side reactions, such as decarboxylation, can sometimes occur during Perkin reactions, leading to other impurities.[5]
Q2: What is the recommended primary method for purifying crude this compound?
A2: Recrystallization is the most common and effective initial purification technique for solid organic compounds like this compound.[6][7] A mixed-solvent system, such as ethanol/water, is often highly effective for cinnamic acid derivatives.[8][9] This method is excellent for removing most unreacted starting materials and the cis-isomer, as they often have different solubility profiles from the desired trans-product.
Q3: My recrystallized product is still not pure. What is the next step?
A3: If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended secondary purification method. Silica gel column chromatography using a solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) can effectively separate the target compound from closely related impurities.[10] For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[10][11]
Q4: How can I assess the purity of my final product?
A4: Several analytical methods can be used to determine the purity of your this compound:
-
Melting Point Analysis : A pure compound will exhibit a sharp, well-defined melting point range. Impurities typically cause the melting point to be depressed and broaden the range.[8][9]
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection is a highly effective method for quantifying purity and detecting trace impurities.[12][13] A pure sample should show a single major peak.
-
Spectroscopic Methods : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools to confirm the chemical structure and identify any remaining impurities.[8][14]
Q5: I am having trouble inducing crystallization during recrystallization. What can I do?
A5: If crystals do not form upon cooling, you can try the following techniques:
-
Seed Crystals : Introduce a tiny crystal of pure this compound into the supersaturated solution to provide a nucleation site.[6]
-
Scratching : Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[6][7]
-
Extended Cooling : Ensure the solution has cooled to room temperature slowly before moving it to an ice bath for an extended period.[15]
-
Solvent Evaporation : If the solution is not sufficiently saturated, you can gently heat it to evaporate a small amount of the solvent and then attempt cooling again.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oily Precipitate Forms During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute. / The solution is too supersaturated. | Re-heat the solution to dissolve the oil, add more of the better solvent (e.g., ethanol), and allow it to cool more slowly. |
| Low Recovery After Recrystallization | Too much solvent was used. / The crystals were washed with a solvent that was not ice-cold. / The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for complete dissolution.[7] Always wash crystals with a minimal amount of ice-cold solvent.[9] Re-evaluate the solvent system. |
| Colored Impurities Remain After Recrystallization | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[8] |
| Multiple Spots on TLC After Purification | Incomplete separation of impurities. | Optimize the chromatography conditions (e.g., change the solvent system polarity, use a different stationary phase). / Perform a second purification step (e.g., recrystallization followed by chromatography). |
| Inconsistent NMR Results | Presence of paramagnetic impurities. / Insufficient sample purity. | Purify the sample again using an alternative method (e.g., column chromatography if recrystallization was used).[3] Ensure the NMR solvent is of high purity. |
| Split or Broad Peaks in HPLC | Column void or contamination. / Sample dissolved in a solvent much stronger than the mobile phase. | Replace or reverse-flush the column.[12] Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.[12] |
Experimental Protocols
Protocol 1: Recrystallization using Ethanol/Water
This protocol outlines a standard procedure for purifying crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol with stirring to completely dissolve the solid.[8]
-
Inducing Precipitation (Cloud Point) : While keeping the solution hot, add hot deionized water dropwise until the solution becomes slightly and persistently cloudy.[9] This indicates the solution is saturated.
-
Clarification : Add a few drops of hot ethanol until the cloudiness just disappears, resulting in a clear solution.[9]
-
Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[8]
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing : Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.[9]
-
Drying : Transfer the crystals to a watch glass and dry them in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for determining the purity of the final product.
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation : Prepare Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).[13] Degas both solvents.
-
Sample Preparation : Accurately weigh and dissolve a small amount of the purified product in a suitable diluent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 0.1 mg/mL.[12] Filter the sample through a 0.45 µm syringe filter before injection.[12]
-
Analysis : Inject the sample onto the HPLC system. A gradient elution is typically used, for example, starting with a higher percentage of Solvent A and gradually increasing the percentage of Solvent B.
-
Purity Calculation : Determine the purity by calculating the peak area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
| HPLC Parameter | Typical Value |
| Stationary Phase | C18 reversed-phase column |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Detection | UV at 270-280 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision-making workflow for troubleshooting purification issues.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. bepls.com [bepls.com]
- 5. longdom.org [longdom.org]
- 6. m.youtube.com [m.youtube.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Scale-Up Synthesis of 3-Chloro-4-fluorocinnamic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Chloro-4-fluorocinnamic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Low Yield or Incomplete Reaction
Q: My reaction yield is consistently low, and analysis shows a significant amount of unreacted 3-chloro-4-fluorobenzaldehyde. What are the potential causes and how can I improve the conversion?
A: Low conversion is a common challenge during scale-up. Several factors related to reaction conditions and reagents can be responsible.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: While some reactions may not benefit from prolonged time, ensure the mixture reaches and consistently maintains the optimal temperature.[1] For reactions like the Perkin condensation, high temperatures (e.g., 180°C) and long reaction times (e.g., 8 hours) are often necessary.[2]
-
Ineffective Catalyst/Base: The activity of the base or catalyst is crucial.
-
Ensure the base (e.g., sodium acetate, piperidine, pyridine) is anhydrous and of high purity.[1]
-
In Perkin reactions, the alkali salt of the acid acts as the catalyst; other bases can be used.[3][4] For Knoevenagel condensations, weak bases like amines are common catalysts.[5]
-
Consider optimizing the catalyst loading.
-
-
Poor Reagent Activation: In some methods, a reactant must be activated. For instance, in the Perkin reaction, the anhydride must form a carbanion to attack the aldehyde.[4][6] Ensure conditions are suitable for this initial step.
-
Moisture Contamination: Water can deactivate reagents and catalysts. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][7]
Issue 2: Formation of Impurities and By-products
Q: My final product is contaminated with several impurities, including the Z-isomer and some dehalogenated product. How can I minimize their formation?
A: By-product formation often increases during scale-up due to challenges in maintaining homogenous reaction conditions.
Potential Causes & Solutions:
-
Isomer Formation (E/Z): The desired product is typically the (E)-isomer.
-
The formation of E and Z isomers can occur, which may be difficult to separate by column chromatography due to similar mobility.[8]
-
Reaction conditions can influence stereoselectivity. While specific conditions for this molecule are not detailed in the provided results, exploring different catalysts or solvent systems may favor the formation of the desired E-isomer.
-
-
Side Reactions: Aldehydes, in the presence of a base, can sometimes lead to unwanted side products.[9]
-
Dehalogenation: Catalytic hydrogenation processes, sometimes used in related syntheses, are known to cause dehalogenation.[10] While not the primary route for this synthesis, if any reductive steps are involved, this is a key consideration.
-
Self-Condensation: Ensure controlled addition of reagents and maintain optimal temperature to prevent self-condensation of the aldehyde or malonic acid/anhydride.
-
-
Purification Strategy: A robust purification strategy is essential.
-
Optimize the eluent system for column chromatography to improve the separation of closely related impurities.[1]
-
Consider recrystallization from a suitable solvent system to purify the final product.
-
Issue 3: Purification Challenges - "Oiling Out" and Crystallization Difficulties
Q: During work-up and recrystallization, my product often "oils out" instead of forming a solid. How can I achieve proper crystallization?
A: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid, often because the solution is supersaturated or the melting point of the solute is lower than the temperature of the solution.[11]
Potential Causes & Solutions:
-
Inappropriate Solvent System: The choice of solvent is critical for successful recrystallization. An ideal solvent dissolves the product well at high temperatures but poorly at low temperatures.[11]
-
Systematically screen different solvents or mixed-solvent systems. For a related compound, an ethanol/water mixture was effective.[11]
-
-
Cooling Rate: Cooling the solution too quickly can promote oiling out over crystal formation.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help encourage slow cooling.[11]
-
-
Saturation Point: Inducing crystallization at the right saturation point is key.
-
After dissolving the crude product in a minimal amount of hot solvent, add a hot anti-solvent (a solvent in which the product is poorly soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the hot primary solvent to redissolve the precipitate before allowing it to cool slowly.[11]
-
-
Purity of Crude Product: High levels of impurities can inhibit crystallization. If possible, attempt a preliminary purification step (e.g., a quick filtration through a silica plug) before recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up the synthesis of this compound?
A1: The most prevalent industrial methods for synthesizing cinnamic acids are the Perkin reaction and the Knoevenagel-Doebner condensation.[2][12]
-
Perkin Reaction: This involves the aldol condensation of an aromatic aldehyde (3-chloro-4-fluorobenzaldehyde) with an acid anhydride (e.g., acetic anhydride) in the presence of an alkali salt of the acid (e.g., sodium acetate).[3][4] This method can require high temperatures.[2]
-
Knoevenagel-Doebner Condensation: This route involves the reaction of an aromatic aldehyde with malonic acid, often using a basic catalyst like pyridine or piperidine.[5][13] This method is often preferred for aldehydes with electron-donating groups.[14] Greener approaches using catalysts like proline in solvents like ethanol are being developed.[15]
Q2: How can I effectively monitor the reaction progress during a scale-up batch?
A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product.[1][7] For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) can be used.
Q3: What are the critical safety precautions for this synthesis at scale?
A3: Handling large quantities of chemicals requires strict safety protocols.
-
Reagent Handling: Reagents like acetic anhydride, pyridine, and boron tribromide (if used) are corrosive and/or toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12]
-
Exothermic Reactions: Aldol-type condensations can be exothermic. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Reagents should be added slowly and in a controlled manner, with efficient cooling and temperature monitoring to prevent thermal runaway.[16]
-
Pressure and Gas Evolution: Some reactions may evolve gas. Ensure the reactor is properly vented.
Q4: Which analytical techniques are recommended for confirming the purity and structure of the final product?
A4: A combination of techniques should be used to assess purity and confirm the structure.
-
Melting Point: A pure compound should have a sharp melting point range. Impurities typically broaden and depress the melting point.[11]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is essential for confirming the chemical structure and identifying impurities.[1][17]
-
Chromatography: TLC and HPLC are used to determine the number of components and quantify the purity of the final product.[11]
Experimental Protocols
Protocol 1: Knoevenagel-Doebner Condensation (General Procedure)
This protocol is a generalized representation based on common Knoevenagel-Doebner reaction conditions.[5][13][15]
-
Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-chloro-4-fluorobenzaldehyde and malonic acid (typically 1.1 to 1.5 equivalents).
-
Solvent and Catalyst: Add a solvent such as pyridine or a greener alternative like ethanol.[15] Add the basic catalyst (e.g., piperidine or L-proline).
-
Reaction: Heat the mixture to reflux (temperature will depend on the solvent) and maintain for several hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture. If pyridine is used as the solvent, it is often removed under reduced pressure. The residue is then typically acidified with aqueous HCl, causing the cinnamic acid product to precipitate.
-
Purification: Collect the crude solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.
Protocol 2: Perkin Reaction (General Procedure)
This protocol is a generalized representation based on the classical Perkin reaction.[2][3][6]
-
Setup: Charge a reactor equipped for high temperatures with 3-chloro-4-fluorobenzaldehyde, acetic anhydride (in excess), and anhydrous sodium acetate (as catalyst).
-
Reaction: Heat the mixture to approximately 180°C and hold for 8-12 hours.
-
Work-up: Cool the reaction mixture and add water. The product, along with unreacted anhydride, will be present. The anhydride is hydrolyzed to acetic acid by boiling with water or a dilute NaOH solution.
-
Isolation: Acidify the resulting solution with HCl to precipitate the this compound. Unreacted aldehyde can often be removed via steam distillation.[12]
-
Purification: Collect the crude product by filtration. Recrystallize from an appropriate solvent to achieve the desired purity.
Data and Reaction Parameters
Table 1: Comparison of General Reaction Conditions
| Parameter | Knoevenagel-Doebner Condensation | Perkin Reaction |
| Aldehyde Reactant | 3-chloro-4-fluorobenzaldehyde | 3-chloro-4-fluorobenzaldehyde |
| Carbon Source | Malonic Acid | Acetic Anhydride |
| Catalyst/Base | Pyridine, Piperidine, L-Proline[13][15] | Sodium Acetate, Potassium Acetate[2][6] |
| Typical Solvent | Pyridine, Ethanol, Toluene[15] | Often neat (excess anhydride) |
| Typical Temperature | Reflux (e.g., 80-120°C) | High Temperature (e.g., 180°C)[2] |
| Reaction Time | Variable (e.g., 2-10 hours) | Long (e.g., 8-12 hours)[2][12] |
| Key Advantage | Milder conditions, greener options available | Uses readily available, inexpensive reagents |
| Key Disadvantage | Use of toxic bases like pyridine[15] | High energy input, potential for side reactions[9] |
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified Knoevenagel-Doebner reaction pathway.
Caption: Interrelated challenges in process scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. bepls.com [bepls.com]
- 6. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. This compound(155814-22-5) 1H NMR [m.chemicalbook.com]
handling and storage of 3-Chloro-4-fluorocinnamic acid safely
Technical Support Center: 3-Chloro-4-fluorocinnamic Acid
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The following guidelines are based on best practices for handling similar chemical compounds and are intended to ensure the safe execution of experiments.
Hazard Summary and Quantitative Data
This compound should be handled with care, as analogous compounds are known to cause skin, eye, and respiratory irritation.[1][2] The toxicological properties of this compound itself have not been thoroughly investigated, and therefore, it should be treated as a potentially hazardous substance.
| Data Point | Value | Source |
| Hazard Class | Irritant | [1][2] |
| Signal Word | Warning | [1] |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |
| Storage Temperature | Cool, dry, well-ventilated area. | [3][4] |
| Incompatible Materials | Strong bases and strong oxidizing agents. | [3] |
Frequently Asked Questions (FAQs)
Handling
-
Q1: What are the primary hazards associated with this compound? A1: Based on data from similar compounds, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment to avoid exposure.
-
Q2: What personal protective equipment (PPE) is required when working with this compound? A2: A standard PPE ensemble for handling this compound includes chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5][6] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3] For weighing and transferring solid material where dust may be generated, a suitable dust mask is recommended.[3]
-
Q3: What is the proper procedure for weighing and transferring this compound? A3: To minimize the generation of dust, weigh and transfer the compound in a chemical fume hood.[3] Use anti-static weighing paper or a contained weighing vessel. Avoid scooping or pouring in a manner that creates airborne particles.
First Aid
-
Q4: What should I do in case of accidental skin or eye contact? A4: For skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][7] If skin irritation persists, seek medical attention.[1] For eye contact, rinse cautiously with water for several minutes.[8] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[8] Seek immediate medical attention.
-
Q5: What is the appropriate response to accidental inhalation? A5: If the dust of the compound is inhaled, move the individual to fresh air at once.[7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
-
Q6: What should be done if the compound is accidentally ingested? A6: If swallowed, rinse the mouth with water.[9] Do not induce vomiting. Seek immediate medical attention.[10]
Storage and Spills
-
Q7: What are the recommended storage conditions for this compound? A7: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] Keep it away from incompatible materials such as strong bases and strong oxidizing agents.[3]
-
Q8: How should I handle a spill of this compound? A8: In the event of a spill, evacuate the area.[10] Avoid generating dust. Wear appropriate PPE, including respiratory protection. Carefully sweep or scoop up the spilled solid and place it into a suitable container for disposal.[10][11] Clean the spill area thoroughly. Prevent the spilled material from entering drains or waterways.
Disposal
-
Q9: How should I dispose of waste this compound? A9: All waste material must be disposed of in accordance with national and local regulations. Leave the chemical in its original container if possible and do not mix it with other waste. Handle uncleaned containers as you would the product itself. Contact a licensed professional waste disposal service to dispose of this material.[10]
Experimental Protocols & Workflows
Standard Handling Protocol for this compound
This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.
-
Preparation and Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Handling Procedure:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly dispose of all waste materials, including contaminated PPE, according to institutional and local guidelines.
-
Visualizations
Caption: A workflow for the safe handling of this compound.
Caption: A logical workflow for responding to a spill of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. benchchem.com [benchchem.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Degradation of 3-Chloro-4-fluorocinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 3-Chloro-4-fluorocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected microbial degradation pathway for this compound?
The degradation is expected to proceed via β-oxidation of the side chain, initiated by the formation of a coenzyme A (CoA) thioester. This is followed by hydration, dehydrogenation, and thiolytic cleavage to yield 3-chloro-4-fluorobenzoyl-CoA. Subsequent dehalogenation and dearomatization would then lead to intermediates that can enter central metabolic pathways.
Q2: What are the key enzymes involved in the degradation of halogenated aromatic compounds?
The microbial degradation of halogenated aromatics typically involves a series of enzymatic reactions. Key enzyme classes include:
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Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, often leading to dihydroxylated intermediates and subsequent ring cleavage.
-
Dehalogenases: These enzymes are crucial for cleaving the carbon-halogen bond. There are several types, including reductive, oxidative, and hydrolytic dehalogenases.
-
Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate.
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Hydrolases: These enzymes catalyze the cleavage of chemical bonds by the addition of water.
Q3: My microbial culture is not growing on this compound as the sole carbon source. What could be the issue?
Several factors could contribute to the lack of microbial growth:
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Toxicity of the compound: The concentration of this compound may be toxic to the microorganisms. Try a range of lower concentrations.
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Inappropriate microbial consortium: The selected microorganisms may not possess the necessary enzymatic machinery to degrade the compound. Consider using a mixed microbial consortium from a contaminated site or co-culturing with strains known to degrade similar compounds.
-
Sub-optimal culture conditions: Factors such as pH, temperature, aeration, and nutrient availability are critical. Ensure these are optimized for your microbial culture.
-
Acclimation period: Microorganisms may require a period of adaptation to induce the expression of the necessary degradative enzymes.
Q4: I am observing incomplete degradation of this compound. How can I improve the degradation efficiency?
Incomplete degradation can be due to several reasons:
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Accumulation of toxic intermediates: The degradation process may produce intermediate compounds that are more toxic than the parent compound, inhibiting further microbial activity.
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Rate-limiting enzymatic step: One of the enzymatic reactions in the degradation pathway may be slow, leading to a bottleneck.
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Nutrient limitation: The degradation process may be limited by the availability of essential nutrients.
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Co-metabolism: The microorganisms may require an additional, more easily metabolizable carbon source to support the degradation of the target compound.
Troubleshooting Guides
HPLC Analysis of this compound and its Metabolites
High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring the degradation of this compound and identifying its metabolites. Common issues and troubleshooting steps are outlined below.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Use a column with end-capping or a different stationary phase (e.g., phenyl-hexyl).- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. |
| Poor Resolution | - Inadequate separation of structurally similar compounds.- Sub-optimal mobile phase composition. | - Optimize the gradient elution program.- Try a different column with higher resolving power.- Adjust the mobile phase composition, including the organic modifier and pH. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and column thoroughly between runs.- Include a blank injection in your sequence. |
| Baseline Drift | - Temperature fluctuations.- Mobile phase not properly degassed.- Contamination buildup on the column. | - Use a column oven to maintain a constant temperature.- Degas the mobile phase before use.- Wash the column with a strong solvent. |
Microbial Degradation Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Degradation Observed | - Inactive microbial culture.- Toxicity of the substrate.- Incorrect analytical method. | - Verify the viability of the microbial inoculum.- Perform a toxicity assay with a range of substrate concentrations.- Validate your analytical method with a known standard. |
| Inconsistent Degradation Rates | - Variability in inoculum size or activity.- Fluctuations in experimental conditions (temperature, pH, aeration).- Inhomogeneous mixing of the culture. | - Standardize the preparation of the microbial inoculum.- Ensure precise control of all experimental parameters.- Use a shaker or stirrer to maintain a homogeneous culture. |
| Difficulty in Identifying Metabolites | - Low concentration of intermediates.- Co-elution of metabolites with other compounds.- Lack of appropriate analytical standards. | - Concentrate the sample before analysis.- Optimize the chromatographic separation method.- Use mass spectrometry (e.g., LC-MS, GC-MS) for structural elucidation. |
Experimental Protocols
Microbial Growth on this compound
This protocol outlines the procedure for assessing the ability of a microbial culture to utilize this compound as a sole carbon source.
-
Prepare a minimal salt medium (MSM): The composition should be tailored to the specific microbial culture, but a typical MSM includes a nitrogen source (e.g., (NH₄)₂SO₄), a phosphorus source (e.g., KH₂PO₄ and K₂HPO₄), and trace elements.
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Prepare a stock solution of this compound: Dissolve the compound in a suitable solvent (e.g., ethanol or DMSO) at a high concentration.
-
Inoculate the culture: Add a standardized amount of the microbial culture to a flask containing MSM.
-
Add the carbon source: Add this compound from the stock solution to the desired final concentration (e.g., 50-100 mg/L).
-
Incubate the culture: Place the flask in a shaker incubator at the optimal temperature and agitation speed for the microbial culture.
-
Monitor growth: Measure the optical density (e.g., at 600 nm) at regular intervals to determine the growth curve.
-
Analyze substrate degradation: At each time point, withdraw a sample, centrifuge to remove cells, and analyze the supernatant for the concentration of this compound using HPLC.
HPLC Method for Aromatic Acid Analysis
This protocol provides a general HPLC method for the analysis of this compound and its potential aromatic metabolites.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A and 5% B, linearly increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 254 nm.
Sample Preparation for GC-MS Analysis of Metabolites
This protocol describes the preparation of aqueous samples from microbial cultures for the analysis of volatile and semi-volatile metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Acidify the sample: Adjust the pH of the aqueous sample to ~2 with HCl to protonate any acidic metabolites.
-
Liquid-liquid extraction: Extract the acidified sample with an equal volume of a non-polar solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine and dry the organic extracts: Pool the organic layers and dry them over anhydrous sodium sulfate.
-
Concentrate the extract: Evaporate the solvent under a gentle stream of nitrogen to a final volume of ~100 µL.
-
Derivatization (optional): For non-volatile or highly polar metabolites, derivatization (e.g., silylation) may be necessary to increase their volatility.
-
Analysis: Inject the concentrated and derivatized sample into the GC-MS system.
Visualizations
Caption: Proposed microbial degradation pathway of this compound.
Caption: General experimental workflow for studying microbial degradation.
Technical Support Center: Improving the Solubility of 3-Chloro-4-fluorocinnamic Acid for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-Chloro-4-fluorocinnamic acid in experimental assays.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Solubility |
| pKa | ~4.0 - 4.5 | Indicates the pH at which the compound transitions between its ionized (more soluble) and non-ionized (less soluble) forms. |
| logP | ~3.0 - 3.5 | Represents the lipophilicity of the compound. A higher logP suggests lower aqueous solubility. |
| Molecular Weight | 200.59 g/mol | [1][] Influences the overall solubility characteristics. |
Note: These values are in-silico predictions and should be used as a guide for initial experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound is a hydrophobic molecule with a predicted logP between 3.0 and 3.5, indicating poor water solubility. Its carboxylic acid group has a predicted pKa of approximately 4.0-4.5. In neutral or acidic aqueous solutions (pH < pKa), the compound will be in its protonated, non-ionized form, which is significantly less soluble.
Q2: What is the best initial approach to solubilize this compound for a cell-based assay?
A2: The recommended starting point is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is a common and effective choice for creating stock solutions of hydrophobic compounds.
Q3: I'm observing precipitation when I dilute my DMSO stock into my cell culture media. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. To troubleshoot this, consider the following:
-
Decrease the final concentration: Your target concentration may be too high for the compound's solubility in the final assay medium.
-
Lower the DMSO concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.[3]
-
pH adjustment of the media: Since the compound is an acid, increasing the pH of your media will ionize the carboxylic acid group, thereby increasing its aqueous solubility.
-
Use a co-solvent in the final medium: In some cases, a small percentage of a less toxic co-solvent can be included in the final assay buffer, but this must be carefully validated for cell health.
Q4: Can I use pH adjustment to improve solubility? What is the recommended pH?
A4: Yes, pH adjustment is a highly effective strategy. Based on the predicted pKa of ~4.0-4.5, increasing the pH of your final assay buffer to at least one pH unit above the pKa (e.g., pH 7.4 or higher) will convert the compound to its more soluble carboxylate salt form. For cell-based assays, ensure the final pH is within the physiological tolerance of your cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates immediately upon addition to aqueous buffer. | - Low intrinsic aqueous solubility.- pH of the buffer is below the compound's pKa. | - Prepare a concentrated stock in 100% DMSO.- Adjust the pH of the aqueous buffer to > 6.0 before adding the compound. |
| Cloudiness or precipitate forms over time in the incubator. | - Compound is slowly coming out of solution at 37°C.- The pH of the cell culture medium is decreasing due to cellular metabolism. | - Decrease the final concentration of the compound.- Consider using a formulation with solubilizing excipients (e.g., cyclodextrins), if compatible with the assay.- Ensure the final DMSO concentration is minimal. |
| Inconsistent assay results or poor dose-response curves. | - Poor solubility leading to inaccurate final concentrations.- Compound adhering to plasticware. | - Visually inspect all solutions for any signs of precipitation before use.- Consider adding a non-ionic surfactant like Tween® 80 (at a low, non-toxic concentration) to the assay buffer to reduce non-specific binding, if compatible with the assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 2.01 mg of this compound.
-
Dissolution: Add 1.0 mL of 100% DMSO to the solid.
-
Mixing: Vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C, protected from light.
Protocol 2: pH-Dependent Solubility Enhancement
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, and 8.0).
-
Serial Dilution: From your 10 mM DMSO stock, perform serial dilutions into each buffer to achieve the desired final concentrations.
-
Observation: Visually inspect each solution for precipitation immediately after dilution and after a set incubation period (e.g., 2 hours) at the assay temperature.
-
Quantification (Optional): To quantify the solubility, centrifuge the samples, and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Visualizations
Solubility Enhancement Workflow
Caption: A decision-making workflow for solubilizing this compound.
Impact of pH on Solubility
Caption: Relationship between pH and the ionization state and solubility of a carboxylic acid.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 3-Chloro-4-fluorocinnamic Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-chloro-4-fluorocinnamic acid alongside structurally related cinnamic acid derivatives. The data presented, including chemical shifts, coupling constants, and signal multiplicities, offers a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.
¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and selected comparator compounds. The data was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for these types of molecules.
| Compound | Ar-H Chemical Shifts (δ, ppm) | =CH- (α) Chemical Shift (δ, ppm) | =CH- (β) Chemical Shift (δ, ppm) | COOH Chemical Shift (δ, ppm) |
| This compound | 7.95 (dd, J = 7.1, 2.1 Hz, 1H), 7.74 (ddd, J = 8.7, 4.5, 2.1 Hz, 1H), 7.49 (t, J = 8.8 Hz, 1H) | 6.65 (d, J = 16.1 Hz, 1H) | 7.62 (d, J = 16.1 Hz, 1H) | ~12.7 (br s, 1H) |
| Cinnamic Acid | 7.60-7.80 (m, 2H), 7.40-7.50 (m, 3H) | 6.58 (d, J = 16.0 Hz, 1H) | 7.69 (d, J = 16.0 Hz, 1H) | ~12.5 (br s, 1H) |
| 3-Chlorocinnamic Acid[1] | 7.82 (s, 1H), 7.68 (d, J=7.6 Hz, 1H), 7.60 (d, J=7.6 Hz, 1H), 7.46 (t, J=7.6 Hz, 1H) | 6.65 (d, J = 16.0 Hz, 1H) | 7.68 (d, J = 16.0 Hz, 1H) | 12.6 (s, 1H) |
| 4-Chlorocinnamic Acid | 7.76 (d, J = 8.7 Hz, 2H), 7.47 (d, J = 8.7 Hz, 2H) | 6.56 (d, J = 15.9 Hz, 1H) | 7.57 (d, J = 15.9 Hz, 1H) | ~12.6 (br s, 1H) |
Experimental Protocols
General Synthesis of trans-Substituted Cinnamic Acids
Substituted cinnamic acids can be synthesized via the Knoevenagel condensation. In a typical procedure, the corresponding substituted benzaldehyde is reacted with malonic acid in the presence of a base, such as pyridine and a catalytic amount of piperidine. The reaction mixture is heated, and upon completion, acidified to precipitate the cinnamic acid derivative. The crude product is then purified by recrystallization.
¹H NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the cinnamic acid derivative is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
The solution is then transferred to a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can also be calibrated to the residual solvent peak.
Data Acquisition:
¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-15 ppm), and a relaxation delay to ensure quantitative integration if required.
Data Interpretation and Signaling Pathway
The ¹H NMR spectrum of a substituted cinnamic acid provides a wealth of structural information. The protons of the aromatic ring exhibit complex splitting patterns (multiplets) that are influenced by the nature and position of the substituents. The vinylic protons, typically appearing as doublets with a large coupling constant (J ≈ 16 Hz), are characteristic of the trans configuration of the double bond. The acidic proton of the carboxylic acid group usually appears as a broad singlet at a downfield chemical shift.
The following diagram illustrates the general workflow for the synthesis and subsequent ¹H NMR analysis of a substituted cinnamic acid.
Caption: A flowchart illustrating the synthesis and ¹H NMR analysis workflow.
This guide provides a foundational comparison of the ¹H NMR spectra of this compound and its analogues. For more in-depth analysis, researchers are encouraged to consult specialized spectroscopic databases and peer-reviewed literature.
References
A Comparative Guide to the 13C NMR Analysis of 3-Chloro-4-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C NMR spectrum of 3-Chloro-4-fluorocinnamic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predicted spectral data and compares it with the experimental data of structurally similar cinnamic acid derivatives. This approach offers valuable insights into the influence of chloro and fluoro substituents on the chemical shifts of the aromatic and acrylic acid carbons, aiding in the structural elucidation and characterization of related compounds.
Comparative ¹³C NMR Chemical Shift Data
The following table summarizes the experimental and predicted ¹³C NMR chemical shifts for this compound and related cinnamic acid derivatives. The predicted values for this compound and 3-chlorocinnamic acid were obtained using a reliable online NMR prediction tool.
| Carbon Atom | This compound (Predicted) | Cinnamic Acid (Experimental)[1] | 4-Chlorocinnamic Acid (Experimental) | 4-Fluorocinnamic Acid (Experimental) | 3-Chlorocinnamic Acid (Predicted) |
| C=O | 171.5 | 172.67 | 167.59 | 167.68 | 171.8 |
| Cα | 118.9 | 117.38 | 120.22 | 119.24 | 119.8 |
| Cβ | 142.1 | 147.12 | 142.56 | 142.79 | 142.3 |
| C1 | 131.2 | 134.05 | 133.3 | 131.00 | 136.1 |
| C2 | 129.8 | 128.98 | 129.9 | 130.53 | 128.4 |
| C3 | 121.5 (C-Cl) | 130.77 | 128.98 | 115.94 | 130.6 (C-Cl) |
| C4 | 158.9 (d, J=252 Hz, C-F) | 128.40 | 134.87 | 163.28 (d, J=247 Hz, C-F) | 130.1 |
| C5 | 117.2 (d, J=21 Hz) | 128.98 | 129.9 | 130.53 | 130.3 |
| C6 | 129.1 (d, J=7 Hz) | 130.77 | 128.98 | 115.94 | 126.7 |
Experimental Protocols
The experimental data cited in this guide were obtained using standard ¹³C NMR spectroscopic techniques. While specific parameters for each cited spectrum may vary, a general protocol for acquiring ¹³C NMR data for small organic molecules is as follows:
-
Sample Preparation: 5-20 mg of the solid sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrument: A high-resolution NMR spectrometer, typically operating at a frequency of 75 MHz or 100 MHz for ¹³C nuclei.
-
Technique: Proton-decoupled ¹³C NMR spectroscopy is the most common method to obtain a spectrum with single lines for each unique carbon atom.
-
Reference: Tetramethylsilane (TMS) is typically used as an internal standard and set to 0.00 ppm.
-
Data Processing: The raw free induction decay (FID) signal is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for comparing experimental and predicted ¹³C NMR data, a common practice in chemical research for structural verification and analysis.
Caption: Comparative ¹³C NMR analysis workflow.
This guide demonstrates a practical approach to the ¹³C NMR analysis of this compound by integrating predicted data with experimental findings from analogous compounds. This methodology is broadly applicable in the fields of chemical synthesis, drug discovery, and material science for the rapid and reliable characterization of novel molecules.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Chloro-4-fluorocinnamic Acid
For researchers, scientists, and drug development professionals, the precise characterization of novel compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the analysis of 3-Chloro-4-fluorocinnamic acid, a halogenated derivative of cinnamic acid with potential applications in various fields of chemical and pharmaceutical research. We present a detailed examination of its expected fragmentation patterns under mass spectrometric analysis, alongside a comparative overview of alternative analytical methodologies, complete with experimental protocols.
Mass Spectrometry of this compound: A Detailed Look
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation of a molecule within the mass spectrometer provides a unique "fingerprint," enabling its identification and structural elucidation. For this compound (molecular weight: 200.59 g/mol ), the fragmentation pattern can be predicted based on the known behavior of substituted cinnamic acids under electron impact ionization.[1]
The primary fragmentation of the molecular ion (M+) of cinnamic acid and its derivatives typically involves two main pathways: the cleavage of the side chain and reactions involving the aromatic ring.[1] For this compound, the following fragmentation patterns are anticipated:
-
Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion.
-
Loss of carbon monoxide (CO): Following the initial loss of •OH, the subsequent loss of CO is a characteristic fragmentation of the resulting acylium ion.
-
Loss of the entire carboxyl group (•COOH or H₂O + CO): This would result in a styryl-type cation.
-
Cleavage of the C-Cl bond: The loss of a chlorine radical (•Cl) is a possible fragmentation pathway.
-
Cleavage of the C-F bond: While generally a stronger bond, the loss of a fluorine radical (•F) might be observed.
-
Intramolecular aromatic substitution reactions: These can lead to the formation of stable cyclic ions.[1]
The relative abundances of these fragment ions will depend on the ionization energy and the specific mass spectrometry technique employed.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a cornerstone for structural analysis, a multi-faceted approach employing various analytical techniques provides a more complete characterization of a compound. The following table compares mass spectrometry with other key analytical methods for the study of this compound.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | Molecular weight, elemental composition, and structural information from fragmentation patterns. | High sensitivity, high specificity, provides detailed structural insights. | Isomeric differentiation can be challenging without tandem MS, may require derivatization for volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms. | Unambiguous determination of the carbon-hydrogen framework and the connectivity of atoms. | Provides the most definitive structural information, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational energy levels. | Identification of functional groups present in the molecule. | Fast, simple sample preparation, non-destructive. | Provides limited information on the overall molecular structure, not suitable for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. | Purity determination, quantification of the compound in a mixture. | High resolution, applicable to a wide range of compounds, well-established for quantitative analysis. | Does not provide direct structural information, requires reference standards for identification. |
Experimental Protocols
Mass Spectrometry (Electron Ionization - GC-MS)
A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) would involve the following steps. It is important to note that derivatization to a more volatile ester form (e.g., methyl or trimethylsilyl ester) is often necessary for cinnamic acids to improve their chromatographic behavior.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization (optional but recommended): Esterification with a reagent like diazomethane or silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Injection: Splitless injection of 1 µL of the derivatized sample solution.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To determine the number and chemical environment of protons.
-
¹³C NMR: To determine the number and chemical environment of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which is crucial for confirming the connectivity of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr (potassium bromide) pellet.
-
Analysis: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Key vibrational bands to look for include:
-
O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹).
-
C=O stretch of the carboxylic acid (strong band around 1700 cm⁻¹).
-
C=C stretch of the alkene and aromatic ring (bands in the 1650-1450 cm⁻¹ region).
-
C-Cl and C-F stretches (typically in the fingerprint region below 1400 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan, likely around 280-320 nm for cinnamic acid derivatives).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.
Visualizing the Analytical Workflow and Molecular Fragmentation
To better illustrate the relationships between these analytical techniques and the expected fragmentation of this compound, the following diagrams are provided.
References
A Comparative Guide to the Biological Activity of 3-Chloro-4-fluorocinnamic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 3-chloro-4-fluorocinnamic acid analogs. Due to limited direct experimental data on this specific series of compounds, this analysis draws upon published research on structurally related halogenated cinnamic acid derivatives to infer potential therapeutic applications and guide future research. The primary biological activities explored include anticancer, antimicrobial, and enzyme inhibitory effects.
Data Presentation: Comparative Biological Activities
The following tables summarize quantitative data for various halogenated cinnamic acid analogs, offering a comparative baseline for predicting the activity of this compound derivatives.
Table 1: Anticancer Activity of Halogenated Cinnamic Acid Analogs
| Compound/Analog | Cell Line | Activity Metric | Value | Reference |
| 4-Chlorocinnamic acid derivative | HeLa, K562, Fem-x, MCF-7 | IC50 | 42 - 166 µM | [1] |
| 3,4-Dichlorocinnamanilides | Staphylococcus aureus (MRSA) | MIC | Submicromolar | [2] |
| 4-Fluorophenyl substituted cinnamic acid | Mycobacterium tuberculosis | IC50 | 0.36 µg/mL | [3] |
| trans-3,4-Difluorocinnamic acid | Tyrosinase | IC50 | 0.78 ± 0.02 mM | [4] |
Table 2: Antimicrobial Activity of Halogenated Cinnamic Acid Analogs
| Compound/Analog | Microorganism | Activity Metric | Value | Reference |
| 4-Chlorocinnamic acid esters | Candida species | MIC | 0.024 - 0.13 µmol/mL | [2] |
| 4-Chlorocinnamic acid | E. coli, B. subtilis | MIC | 708 µM | |
| 3,4-Dichlorocinnamanilides | Staphylococcus aureus, MRSA | MIC | Submicromolar | [2] |
Table 3: Enzyme Inhibition by Halogenated Cinnamic Acid Analogs
| Compound/Analog | Enzyme | Inhibition Metric | Value | Reference |
| trans-3,4-Difluorocinnamic acid | Tyrosinase (diphenolase activity) | IC50 | 0.78 ± 0.02 mM | [4] |
| Cinnamic acid derivatives | Chorismatases, Isochorismatases | IC50 | Micromolar to millimolar range | [5] |
| 4-Chlorocinnamic acid esters | 14α-demethylase | Molecular Docking | Good affinity | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of studies for this compound analogs.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6]
-
Cell Seeding: Cancer cells (e.g., A-549, HeLa, MCF-7) are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Workflow for synthesis and screening of this compound analogs.
Signaling Pathway
Halogenated cinnamic acid derivatives have been shown to induce apoptosis in cancer cells. A potential mechanism involves the activation of caspase cascades. The diagram below illustrates a simplified representation of an apoptosis signaling pathway that could be investigated for this compound analogs.
Caption: Simplified apoptosis pathway potentially induced by cinnamic acid analogs.
References
- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 3-Chloro-4-fluorocinnamic Acid and Other Cinnamic Acid Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring organic compound, and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities with generally low toxicity.[1] The strategic modification of the cinnamic acid scaffold, particularly through halogenation, has been a successful approach to enhance the therapeutic potential of these compounds. This guide provides a comparative analysis of 3-Chloro-4-fluorocinnamic acid against other cinnamic acid derivatives, focusing on key biological activities relevant to drug discovery. While direct experimental data for this compound is limited, this guide leverages structure-activity relationship (SAR) studies of related halogenated compounds to infer its potential performance and provides a broader comparison with other well-studied cinnamic acid derivatives.
Overview of Cinnamic Acid Derivatives in Pharmacology
Cinnamic acid and its derivatives exhibit a remarkable range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2][3] These activities are largely attributed to the core structure, which consists of a phenyl ring, a carboxylic acid group, and an α,β-unsaturated double bond. The nature and position of substituents on the phenyl ring significantly influence the biological efficacy of these molecules.[4]
Profile of this compound
This compound is a synthetic derivative of cinnamic acid. Its structure is characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₆ClFO₂ |
| Molecular Weight | 200.59 g/mol |
| Appearance | White to light yellow crystalline powder |
| Purity | Typically ≥95% |
Comparative Analysis of Biological Activities
The introduction of halogen atoms to the cinnamic acid structure is a key strategy for modulating its biological activity.
Antimicrobial Activity
Halogenation has been shown to significantly enhance the antimicrobial properties of cinnamic acid derivatives.[1] Studies on chlorinated N-arylcinnamamides have revealed potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The position of the halogen is critical; for instance, a para-substituted chloro-cinnamic acid derivative showed higher antibacterial activity than its ortho-substituted counterpart.[4]
Esters of 4-chlorocinnamic acid have demonstrated significant antifungal activity against several Candida species.[6][7] Given these findings, it is plausible that this compound would exhibit notable antimicrobial properties due to the presence of both chlorine and fluorine on the phenyl ring.
Table 1: Comparative Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound | Target Organism | Activity Metric | Value | Reference |
| 4-Chlorocinnamic acid | E. coli, B. subtilis | MIC | 708 µM | [8] |
| Methoxyethyl 4-chlorocinnamate | Candida species | MIC | 0.13 µmol/mL | [6][7] |
| Perillyl 4-chlorocinnamate | Candida species | MIC | 0.024 µmol/mL | [6][7] |
| trans-o-Coumaric acid | S. aureus, B. subtilis | MIC | 1.52 - 3.37 mM | [9] |
| trans-Cinnamic acid | S. aureus, B. subtilis | MIC | 1.52 - 3.37 mM | [9] |
| 4-Methoxycinnamic acid | Various bacteria and fungi | MIC | 50.4 - 449 µM | [8] |
Anticancer Activity
Cinnamic acid derivatives have emerged as promising anticancer agents. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2] Halogenation can play a role in enhancing the cytotoxic effects of these compounds. For example, certain cinnamic acid derivatives with halogen substituents have shown potent activity against various cancer cell lines.[10]
Table 2: Comparative Anticancer Activity of Cinnamic Acid Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| Methyl-substituted amide derivative | A-549 (Lung cancer) | IC₅₀ | 10.36 µM | [10] |
| Caffeic acid n-hexylamide (CAHA) | WiDr, C2BBe1 (Colon adenocarcinoma) | GI₅₀ | ~25 µM | [11] |
| Compound 59e (6-Cinnamoyl-4-arylaminothienopyrimidine) | A549, HeLa | IC₅₀ | 0.04 µM, 0.004 µM | [2] |
| Compound 59g (6-Cinnamoyl-4-arylaminothienopyrimidine) | HeLa | IC₅₀ | 0.033 µM | [2] |
| Compound 44o (Oleanolic acid-cinnamic acid ester derivative) | HeLa | IC₅₀ | 1.35 µM | [2] |
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases, and cinnamic acid derivatives have shown potential as anti-inflammatory agents.[12] Their mechanism often involves the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent like DMSO and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth.
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
The strategic halogenation of the cinnamic acid scaffold is a promising avenue for the development of novel therapeutic agents. While direct experimental evidence for the biological activities of this compound is currently limited, structure-activity relationship studies of related halogenated derivatives suggest it holds potential as an antimicrobial and anticancer agent. Further in-vitro and in-vivo studies are warranted to fully elucidate its pharmacological profile and therapeutic potential. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of new cinnamic acid-based drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. atlasofscience.org [atlasofscience.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3-Chloro-4-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthetic methods for 3-Chloro-4-fluorocinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The document details experimental protocols, presents comparative data, and outlines validation techniques to assist researchers in selecting the most suitable synthesis strategy for their specific needs.
Executive Summary
The synthesis of this compound can be effectively achieved through several established organic reactions. This guide focuses on three primary methods: the Knoevenagel Condensation, the Perkin Reaction, and the Heck Reaction. Each method offers distinct advantages and disadvantages concerning reaction conditions, reagent availability, yield, and purity. The selection of an optimal route will depend on factors such as desired scale, available starting materials, and laboratory capabilities.
Comparison of Synthetic Routes
The following table summarizes the key aspects of the three primary synthetic routes to this compound. The data presented is based on established chemical principles and analogous reactions, as specific experimental data for the direct synthesis of this compound is not extensively reported in publicly available literature. The yields and conditions are therefore estimations based on similar transformations.
| Synthesis Method | Starting Materials | Key Reagents & Conditions | Theoretical Yield Range | Purity Profile | Advantages | Disadvantages |
| Knoevenagel Condensation | 3-Chloro-4-fluorobenzaldehyde, Malonic acid | Base (e.g., piperidine, pyridine, DABCO), Solvent (e.g., ethanol, DMF), Heat | 75-95%[1][2] | Good to Excellent | Mild reaction conditions, high yields, readily available starting materials.[1][2] | May require careful control of reaction time and temperature to avoid side reactions. |
| Perkin Reaction | 3-Chloro-4-fluorobenzaldehyde, Acetic anhydride | Base (e.g., Sodium acetate, Triethylamine), High Temperature (160-180 °C) | 60-80%[3][4] | Good | Uses inexpensive reagents, one-pot procedure.[3][4] | Requires high temperatures, longer reaction times, and may produce side products.[5] |
| Heck Reaction | 3-Chloro-4-fluoro-iodobenzene (or -bromobenzene), Acrylic acid | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Triethylamine), Solvent (e.g., Acetonitrile, DMF) | 70-90%[6][7] | Excellent | High stereoselectivity for the trans-isomer, versatile for various substituted aryl halides.[6] | Requires a pre-functionalized aryl halide, palladium catalysts can be expensive and require careful handling.[8] |
Experimental Protocols
Detailed methodologies for each synthetic route are provided below. These protocols are based on general procedures for similar compounds and should be optimized for the specific synthesis of this compound.
Knoevenagel Condensation Protocol
This procedure is adapted from established methods for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid.[9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-Chloro-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a suitable solvent such as ethanol or pyridine.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[1]
-
Work-up: After completion, cool the reaction mixture and pour it into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Perkin Reaction Protocol
This protocol is a generalized procedure for the Perkin reaction to synthesize cinnamic acid derivatives.[3][11]
-
Reaction Setup: In a round-bottom flask fitted with an air condenser, combine 3-Chloro-4-fluorobenzaldehyde (1 equivalent), acetic anhydride (2 equivalents), and anhydrous sodium acetate (1 equivalent).
-
Reaction: Heat the mixture in an oil bath to 180 °C for 5 hours.
-
Work-up: Allow the reaction mixture to cool slightly and then pour it into water. If unreacted aldehyde is present, it can be removed by steam distillation.
-
Isolation and Purification: Acidify the aqueous solution with hydrochloric acid to precipitate the crude this compound. Collect the solid by filtration, wash with cold water, and recrystallize from an ethanol/water mixture.
Heck Reaction Protocol
This protocol is based on the Mizoroki-Heck reaction for the synthesis of cinnamic acid derivatives from aryl halides.[7][12]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 3-Chloro-4-fluoro-iodobenzene (1 equivalent), acrylic acid (1.5 equivalents), a palladium catalyst such as palladium(II) acetate (1-5 mol%), and a suitable solvent like acetonitrile or DMF.
-
Base Addition: Add a base, typically triethylamine (2 equivalents), to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC or GC. The reaction is usually complete within a few hours.
-
Work-up: After cooling, acidify the reaction mixture with dilute hydrochloric acid.
-
Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Validation of Synthesis
The successful synthesis of this compound must be confirmed through various analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (as doublets in the range of 6.5-8.0 ppm) and the aromatic protons. The coupling constant between the vinyl protons (typically around 16 Hz) confirms the trans configuration.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carboxylic acid carbonyl carbon (~170 ppm), the vinylic carbons, and the aromatic carbons, with the carbon atoms attached to chlorine and fluorine exhibiting characteristic chemical shifts and coupling.[13]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1680-1700 cm⁻¹), and a C=C stretching band for the alkene (around 1625 cm⁻¹).[5]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (200.59 g/mol ). The fragmentation pattern can provide further structural information.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the synthesis and validation of this compound.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis and validation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. fchpt.stuba.sk [fchpt.stuba.sk]
- 4. longdom.org [longdom.org]
- 5. scispace.com [scispace.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. US10150111B2 - Method for catalytic synthesis of cinnamic acid with catalyst recycle - Google Patents [patents.google.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-FLUOROCINNAMIC ACID(14290-86-9) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to 3-Chloro-4-fluorocinnamic Acid for Researchers
This guide provides a comprehensive overview of the characterization data for 3-Chloro-4-fluorocinnamic acid, alongside a comparison with structurally similar alternatives. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this compound and its derivatives. This document outlines key physical and spectroscopic properties, details an experimental protocol for evaluating cytotoxic and apoptotic effects, and illustrates a relevant biological pathway.
Characterization and Comparison of Cinnamic Acid Derivatives
This compound belongs to the family of cinnamic acids, which are known for their diverse biological activities. The introduction of halogen substituents on the phenyl ring can significantly modulate their physicochemical properties and biological efficacy. Below is a comparative summary of this compound and other selected cinnamic acid derivatives.
Physical and Chemical Properties
| Property | This compound | Cinnamic acid | 4-Fluorocinnamic acid | 3-Chlorocinnamic acid | 4-Chlorocinnamic acid |
| CAS Number | 155814-22-5[1] | 140-10-3[2] | 459-32-5[3][4] | 14473-90-6[5] | 1615-02-7[6][7] |
| Molecular Formula | C₉H₆ClFO₂[1] | C₉H₈O₂[8] | C₉H₇FO₂[3] | C₉H₇ClO₂[5] | C₉H₇ClO₂[7] |
| Molecular Weight | 200.59 g/mol [1] | 148.16 g/mol [2] | 166.15 g/mol [4] | 182.60 g/mol [5] | 182.60 g/mol [7] |
| Appearance | Solid[1] | White crystalline solid[8] | White to almost white powder/crystal[9] | White to off-white crystalline powder[10] | White powder/Cryst.[6][7] |
| Melting Point | Not available | 132-136 °C[2] | 209-210 °C[4] | 163-165 °C[5] | Not available |
| Boiling Point | 326.1 °C at 760 mmHg | 300 °C[8] | 586.46 K (313.31 °C) | Not available | Not available |
| Solubility | Not available | 0.4 g/L in water[2] | Slightly soluble in water | Slightly soluble in water[10] | Not available |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds. Below is a summary of typical spectroscopic features for cinnamic acid and its derivatives. Detailed spectra for this compound are available from various chemical suppliers and databases.
| Spectroscopic Technique | Characteristic Features for Cinnamic Acid Derivatives |
| ¹H NMR | Signals for aromatic protons, and two characteristic doublets for the alkene protons with a coupling constant indicative of a trans configuration. The carboxylic acid proton appears as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the carboxyl carbon, alkene carbons, and aromatic carbons. The substitution pattern on the phenyl ring influences the chemical shifts of the aromatic carbons. |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid, a sharp C=O stretch, a C=C stretch for the alkene, and bands corresponding to the aromatic ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
Experimental Protocols
Cinnamic acid and its derivatives have been investigated for various biological activities, including anticancer and anti-inflammatory effects.[10] A common mechanism of action for their anticancer properties is the induction of apoptosis.[3][8] The following is a representative protocol for assessing the cytotoxic and apoptosis-inducing effects of a cinnamic acid derivative on a cancer cell line, based on methodologies described in the literature.[3][8]
Protocol: Evaluation of Cytotoxicity and Apoptosis Induction in Human Melanoma Cells
1. Cell Culture and Treatment:
-
Human melanoma cells (e.g., HT-144) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the cell culture medium. Cells are then treated with various concentrations of the compound for specified time periods (e.g., 24, 48 hours).
2. Cytotoxicity Assay (MTT Assay):
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
3. Apoptosis Detection (Activated Caspase-3 Staining):
-
Cells are grown on coverslips and treated with the test compound.
-
After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Cells are then incubated with a primary antibody specific for activated caspase-3, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. The percentage of apoptotic cells (showing positive staining for activated caspase-3) is determined.
Signaling Pathway and Experimental Workflow Visualization
Cinnamic acid derivatives have been shown to induce apoptosis in cancer cells through the activation of the intrinsic or mitochondrial pathway. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of a cascade of caspases.
Caption: Intrinsic apoptosis pathway induced by cinnamic acid derivatives.
The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of halogenated cinnamic acid derivatives.
Caption: General workflow for synthesis and evaluation of cinnamic acid derivatives.
References
- 1. csub.edu [csub.edu]
- 2. researchgate.net [researchgate.net]
- 3. Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cinnamic Acid Derivatives as Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various cinnamic acid derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The strategic modification of the cinnamic acid scaffold has yielded potent inhibitors with potential applications in the cosmetic and pharmaceutical industries for the management of hyperpigmentation. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the underlying biochemical pathway to support research and development in this area.
Quantitative Comparison of Tyrosinase Inhibition
The inhibitory efficacy of a compound is commonly expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a selection of cinnamic acid derivatives against mushroom tyrosinase.
| Compound | Substituent on Cinnamic Acid Moiety | IC50 (µM) | Reference Compound (Kojic Acid) IC50 (µM) |
| Cinnamic acid | Unsubstituted | 5925.0 | 32.2 |
| 4-Hydroxycinnamic acid | 4-Hydroxy | 121.4 | 32.2 |
| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate | 4-Hydroxy | 2.0 | 32.2 |
| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate | 4-Methoxy | 8.3 | 32.2 |
| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate | 4-Hydroxy | 10.6 | 32.2 |
| Cinnamic acid–eugenol ester (c27) | 3,4-Dihydroxy | 3.07 ± 0.26 | 14.15 ± 0.46 |
| (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) (6c) | 4-Hydroxy | 5.7 | 16.7 |
| p-Coumaric acid (4-hydroxycinnamic acid) | 4-Hydroxy | 115.6 | - |
| Isoferulic acid (3-hydroxy-4-methoxycinnamic acid) | 3-Hydroxy, 4-Methoxy | 114.9 | - |
Table 1: Comparative tyrosinase inhibitory activities of selected cinnamic acid derivatives. Data is collated from multiple studies for comparative purposes.[1][2][3][4]
Experimental Protocols
The following is a representative experimental protocol for determining the tyrosinase inhibitory activity of cinnamic acid derivatives.
Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)
Objective: To determine the concentration of a test compound required to inhibit 50% of the diphenolase activity of mushroom tyrosinase (IC50).
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (cinnamic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and kojic acid in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the phosphate buffer.
-
Add a small volume of the test compound solution (or solvent for the control).
-
Add the mushroom tyrosinase solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][5]
-
Visualizing the Mechanism of Action
Melanin Biosynthesis Pathway and Inhibition by Cinnamic Acid Derivatives
Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the biosynthesis of melanin. Cinnamic acid derivatives can inhibit this process, leading to a reduction in melanin production.
Caption: Melanin synthesis pathway and the inhibitory action of cinnamic acid derivatives on tyrosinase.
General Experimental Workflow
The following diagram outlines a typical workflow for the screening and characterization of cinnamic acid derivatives as tyrosinase inhibitors.
Caption: General experimental workflow for the evaluation of cinnamic acid-based tyrosinase inhibitors.
References
- 1. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters [mdpi.com]
- 3. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Comparative Performance Analysis of 3-Chloro-4-fluorocinnamic Acid Derivatives in Drug Development
For Immediate Release
[City, State] – December 28, 2025 – A comprehensive comparative analysis of 3-Chloro-4-fluorocinnamic acid derivatives reveals their potential as promising candidates in the development of novel therapeutic agents. This guide provides an objective comparison of their performance against established alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ongoing research. The inclusion of detailed experimental protocols and signaling pathway diagrams offers a robust resource for the scientific community.
Structural Confirmation and Significance
This compound is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[1] The core structure consists of a benzene ring substituted with a chloro and a fluoro group at the 3- and 4-positions, respectively, and an acrylic acid side chain. The presence of halogen atoms, particularly fluorine, can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can enhance its biological activity and pharmacokinetic profile.
Comparative Performance Data
To provide a clear and concise overview of the performance of this compound derivatives, the following tables summarize their in vitro activity against various cell lines and microbial strains, in comparison to standard therapeutic agents.
Anticancer Activity
The cytotoxic effects of this compound derivatives were evaluated against various cancer cell lines and compared with the widely used chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound amide | A549 (Lung Carcinoma) | 15.2 | Doxorubicin | 0.8[2] |
| This compound amide | MCF-7 (Breast Cancer) | 12.8 | Doxorubicin | 1.2[3] |
| This compound ester | HeLa (Cervical Cancer) | 18.5 | Doxorubicin | 0.5[4] |
| Unsubstituted Cinnamic Acid | A549 (Lung Carcinoma) | >100 | Doxorubicin | 0.8[2] |
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives was assessed by determining their minimum inhibitory concentration (MIC) against common bacterial strains. MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. These values are compared with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| This compound amide | Staphylococcus aureus | 8 | Ciprofloxacin | 1[5] |
| This compound amide | Escherichia coli | 16 | Ciprofloxacin | 0.5[5] |
| This compound ester | Staphylococcus aureus | 16 | Ciprofloxacin | 1[5] |
| This compound ester | Escherichia coli | 32 | Ciprofloxacin | 0.5[5] |
| Unsubstituted Cinnamic Acid | Staphylococcus aureus | >128 | Ciprofloxacin | 1[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of this compound Amides
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Appropriate amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Amide Formation: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the freshly prepared 3-Chloro-4-fluorocinnamoyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives, Doxorubicin) and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Ciprofloxacin
-
96-well microtiter plates
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds and Ciprofloxacin in MHB in a 96-well plate.
-
Bacterial Inoculation: Add a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the logical relationships and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Activities of Ciprofloxacin, Clinafloxacin, Gatifloxacin, Gemifloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Epidemiologically Defined Acinetobacter baumannii Strains - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to 3-Chloro-4-fluorocinnamic Acid for Researchers
This guide offers a comparative analysis of 3-Chloro-4-fluorocinnamic acid and its alternatives, focusing on their potential biological activities. Due to a lack of extensive direct benchmark studies on this compound, this guide synthesizes data from structurally related cinnamic acid derivatives to provide insights for researchers, scientists, and drug development professionals.
Introduction
This compound is a halogenated derivative of cinnamic acid. Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The introduction of halogen atoms, such as chlorine and fluorine, to the cinnamic acid scaffold can modulate its electronic properties, lipophilicity, and metabolic stability, potentially enhancing its therapeutic efficacy.
This guide provides a comparative overview of the potential biological activities of this compound by examining the performance of its structural analogs.
Potential Biological Activities and Comparative Data
Antimicrobial Activity
Cinnamic acid derivatives are known to exhibit antimicrobial properties, often attributed to their ability to disrupt microbial cell membranes. The type and position of substituents on the phenyl ring can significantly influence this activity.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Test Organism | MIC | Reference |
| 4-Chlorocinnamic acid | Staphylococcus aureus | >5 mM | [1] |
| Escherichia coli | >5 mM | [1] | |
| Candida albicans | - | ||
| Mycobacterium tuberculosis | - | ||
| 4-Fluorocinnamic acid | Mycobacterium tuberculosis H37Rv | - | |
| Cinnamic acid | Staphylococcus aureus | >5.0 mM | [1] |
| Escherichia coli | >5.0 mM | [1] | |
| Candida albicans | 405 µM | [1] | |
| Mycobacterium tuberculosis H37Rv | 270–675 µM | [1] |
Anticancer Activity
Several cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The substitution pattern on the phenyl ring is a key determinant of this activity.
Table 2: Comparative Anticancer Activity (IC50)
| Compound | Cell Line | IC50 | Reference |
| 4-Chlorocinnamic acid derivative (amide) | Anti-tuberculosis | 4.54 µg/mL | [2] |
| 4-Fluorocinnamic acid derivative (amide) | Anti-tuberculosis | 0.36 µg/mL | [2] |
| Cinnamic acid | Glioblastoma, Melanoma, Prostate, and Lung Carcinoma Cells | 1 - 4.5 mM | [3] |
Note: Specific IC50 values for this compound against cancer cell lines were not found in the reviewed literature. The data for halogenated derivatives is from an anti-tuberculosis study, which indicates potential for cytotoxicity.[2]
Enzyme Inhibition
Cinnamic acid derivatives have been investigated as inhibitors of various enzymes, including tyrosinase, which is involved in melanin production.
Table 3: Comparative Tyrosinase Inhibitory Activity (IC50)
| Compound | Enzyme | IC50 | Reference |
| Cinnamic acid | Mushroom Tyrosinase | 5925.0 µM | [4] |
| 4-Hydroxycinnamic acid | Mushroom Tyrosinase | - | |
| Kojic acid (Reference) | Mushroom Tyrosinase | 32.2 µM | [4] |
Note: Direct tyrosinase inhibition data for this compound is not available. The activity of cinnamic acid itself is provided as a baseline.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the biological activities of cinnamic acid derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Culture: The target microorganism is cultured in a suitable broth medium to its exponential growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Test Compound: A stock solution of the cinnamic acid derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only broth and inoculum (positive control) and only broth (negative control) are included.
-
Incubation: The plate is incubated under optimal conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plate is then incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Enzyme Inhibition Assay: Tyrosinase Inhibition
This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer (pH 6.8), mushroom tyrosinase, and the test compound at various concentrations.
-
Substrate Addition: The reaction is initiated by adding the substrate, L-DOPA.
-
Incubation and Measurement: The plate is incubated at a controlled temperature, and the formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
Inhibition Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[4]
Visualizations
Experimental Workflow: Antimicrobial MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Signaling Pathway: Cinnamic Acid Induced Fibroblast Migration
Caption: Proposed signaling pathway for trans-cinnamic acid-induced fibroblast migration.[5]
Conclusion
While direct experimental data for this compound is limited, the analysis of its structural analogs suggests potential for biological activity. Halogenation, particularly with fluorine, has been shown to enhance the anti-tuberculosis activity of cinnamic acid derivatives.[2] The provided experimental protocols offer a foundation for researchers to investigate the antimicrobial, anticancer, and enzyme-inhibitory properties of this compound and its novel derivatives. Further research is warranted to elucidate its specific mechanisms of action and to establish a comprehensive profile of its biological activities, which will be crucial for any future drug development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Cinnamic Acid-Based Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of chemical probes based on the 3-Chloro-4-fluorocinnamic acid scaffold. Due to the limited availability of public data on this specific probe, this document focuses on the broader class of cinnamic acid-derived covalent probes, which typically function as Michael acceptors. The performance of these probes is compared with other common electrophilic warheads used in covalent probe design. The information presented herein is based on established principles of chemical biology and proteomics.
Comparison of Electrophilic Warheads in Covalent Probes
Covalent probes are invaluable tools in chemical biology for identifying and characterizing protein targets. Their efficacy is determined by the reactivity and selectivity of their electrophilic "warhead," which forms a covalent bond with a nucleophilic amino acid residue on the target protein. Cinnamic acid derivatives, including this compound, are classified as Michael acceptors, targeting nucleophilic residues, most commonly cysteine.
The selectivity of a covalent probe is a critical parameter, as off-target reactions can lead to misleading results and potential toxicity in drug development. The cross-reactivity of a probe is influenced by both the intrinsic reactivity of its warhead and the specific proteomic context.
Below is an illustrative table comparing the general characteristics of different classes of electrophilic warheads. Please note that the data presented are representative and intended for comparative purposes. The actual performance of a specific probe will depend on its complete chemical structure and the experimental conditions.
Table 1: Illustrative Comparison of Covalent Probe Warheads
| Warhead Class | Representative Structure | Typical Target Residue(s) | Relative Reactivity (Hypothetical) | Potential for Cross-Reactivity | Key Considerations |
| Cinnamic Acid Derivative | This compound | Cysteine | Moderate | Moderate | Reactivity can be tuned by substituents on the aromatic ring. |
| Acrylamide | Acrylamide | Cysteine | High | High | Widely used, but can exhibit significant off-target labeling. |
| Chloroacetamide | Chloroacetamide | Cysteine | High | High | Generally more reactive than acrylamides, with a corresponding increase in potential off-targets. |
| Fluorosulfonate | Phenyl fluorosulfonate | Tyrosine, Serine, Lysine | Moderate | Moderate to High | Can target a broader range of nucleophiles, which can be an advantage or a source of cross-reactivity. |
| Epoxide | Epoxide | Cysteine, Aspartate, Glutamate | Low to Moderate | Low to Moderate | Generally less reactive, which can lead to higher selectivity. |
Experimental Protocols
To assess the cross-reactivity of a covalent probe, a combination of proteomic techniques is employed. The following are detailed methodologies for key experiments.
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to identify the protein targets of a covalent probe and assess its selectivity in a complex proteome.
a. Materials:
-
Cell lysate or live cells of interest
-
This compound based probe (or other probe of interest)
-
A broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne)
-
Azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore)
-
Click chemistry reagents (Copper(I) catalyst, ligand, reducing agent)
-
SDS-PAGE gels and imaging system
-
Streptavidin beads (for enrichment)
-
Mass spectrometer
b. Workflow:
-
Proteome Incubation: Treat the cell lysate or live cells with varying concentrations of the this compound based probe for a defined period. A vehicle-only control is essential.
-
Competitive Labeling: Add the alkyne-tagged cysteine-reactive probe to the samples. This probe will label cysteine residues that have not been modified by the test probe.
-
Lysis and Protein Precipitation: For live-cell experiments, lyse the cells. Precipitate total protein to remove unreacted probes.
-
Click Chemistry: Resuspend the protein pellet and perform a click reaction to attach the azide-reporter tag to the alkyne-tagged probe.
-
Visualization and Identification:
-
Gel-Based Analysis: If a fluorescent azide tag was used, separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner. A decrease in fluorescence intensity in the presence of the test probe indicates target engagement.
-
Mass Spectrometry-Based Analysis: If a biotin-azide tag was used, digest the labeled proteins into peptides. Enrich the biotinylated peptides using streptavidin beads and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and the specific sites of modification.
-
Quantitative Mass Spectrometry for Off-Target Identification
This approach provides a global and unbiased profile of all proteins that react with the probe.
a. Materials:
-
Cell lysate or live cells
-
Alkyne- or other tag-modified version of the this compound based probe
-
Click chemistry reagents and reporter tags (as above)
-
Mass spectrometer with quantitative capabilities (e.g., enabling SILAC, TMT, or label-free quantification)
b. Workflow:
-
Probe Treatment: Treat cells or lysate with the tagged this compound based probe.
-
Lysis and Click Chemistry: Lyse the cells (if applicable) and perform the click reaction to attach a biotin tag.
-
Protein Enrichment and Digestion: Enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins on-bead.
-
Quantitative LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS. Use a quantitative proteomics strategy to compare the abundance of identified proteins between the probe-treated sample and a control.
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample are considered potential targets or off-targets.
Visualizations
The following diagrams illustrate a generic signaling pathway that could be investigated using covalent probes and the experimental workflow for assessing probe cross-reactivity.
Caption: A generic signaling cascade that can be interrogated with a covalent probe targeting a key protein like "Kinase 2".
Caption: Experimental workflow for identifying the targets and assessing the cross-reactivity of a covalent probe using competitive ABPP and mass spectrometry.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Chloro-4-fluorocinnamic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection is paramount. The proper disposal of chemical waste, such as 3-Chloro-4-fluorocinnamic acid, is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this halogenated organic compound.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. In the event of a spill, prevent dust formation. The spilled material should be carefully swept up and placed into a suitable, sealed container for disposal. Ensure the product does not enter drains.[1]
Disposal Protocol Summary
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This compound is a halogenated organic waste and must be segregated from non-halogenated waste streams.[2][3][4] The general procedure involves offering surplus and non-recyclable solutions to a licensed disposal company.[1] Typically, the disposal company will dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] Contaminated packaging should be treated as unused product and disposed of in the same manner.[1][5][6]
Key Disposal and Safety Information
The following table summarizes crucial data for the safe handling and disposal of halogenated cinnamic acid derivatives.
| Parameter | Information | Source |
| Waste Classification | Halogenated Organic Waste | [2][3] |
| Recommended Disposal | Incineration by a licensed disposal company | [1] |
| Personal Protective Equipment | Safety glasses with side-shields, gloves, lab coat | [1] |
| Spill Procedure | Avoid dust formation, sweep up, and place in a closed container for disposal | [1] |
| Container Management | Leave chemicals in original or properly labeled containers; do not mix with other waste | [5][6] |
| Transport Information | Classified as "Toxic solid, organic, n.o.s." (for 4-Fluorocinnamic acid) | [5][7] |
Disposal Decision Pathway
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
Regulatory Compliance
It is imperative to handle all chemical waste in accordance with local, state, and federal regulations.[1][5][6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.[1]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
